hMAO-B-IN-2
Description
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Properties
Molecular Formula |
C18H23NO3 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
7-[5-[methyl(prop-2-ynyl)amino]pentoxy]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H23NO3/c1-3-10-19(2)11-5-4-6-12-21-15-7-8-16-17(20)9-13-22-18(16)14-15/h1,7-8,14H,4-6,9-13H2,2H3 |
InChI Key |
CLKPCTKGZGRHKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCOC1=CC2=C(C=C1)C(=O)CCO2)CC#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Novel Human Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action for select novel inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's disease. Due to the absence of a singular, formally designated inhibitor with the identifier "hMAO-B-IN-2" in publicly available scientific literature, this document synthesizes and analyzes data from distinct compounds that have been referred to as "compound 2" or a numbered inhibitor in recent research. The primary focus is on a potent, reversible inhibitor identified by its CAS number (2807477-26-3) and a pioglitazone-caffeic acid hybrid. This guide presents a comprehensive overview of their inhibitory kinetics, binding interactions, and cellular activities, supported by quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental designs.
Introduction to hMAO-B and its Inhibition
Human monoamine oxidase B is a flavin-containing enzyme located on the outer mitochondrial membrane. It plays a crucial role in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] The enzymatic reaction catalyzed by hMAO-B involves the oxidative deamination of these neurotransmitters, which produces corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[2] Elevated hMAO-B activity is associated with increased oxidative stress and has been observed in the brains of patients with neurodegenerative disorders.[3] Consequently, the inhibition of hMAO-B is a validated therapeutic strategy to increase dopamine levels and reduce oxidative damage in the brain.[4] This has led to the development of both irreversible and reversible hMAO-B inhibitors for the treatment of Parkinson's disease.[5]
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of two distinct compounds, herein referred to as "Monoamine Oxidase B inhibitor 2" and "Pioglitazone-Caffeic Acid Hybrid (Compound 2)," have been characterized through various in vitro assays. The quantitative data are summarized below for comparative analysis.
Table 1: In Vitro Inhibitory Activity of Monoamine Oxidase B inhibitor 2 (CAS: 2807477-26-3)
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 1.33 nM | Recombinant hMAO-B | |
| Inhibition of NO production | Concentration-dependent decrease (0.5-10.0 μM) | LPS-stimulated BV-2 cells | |
| Inhibition of TNF-α production | Concentration-dependent decrease (0.5-10.0 μM) | LPS-stimulated BV-2 cells |
Table 2: In Vitro Inhibitory and Kinetic Parameters of Pioglitazone-Caffeic Acid Hybrid (Compound 2)
| Parameter | Value | Enzyme Source | Reference |
| Kᵢ | 530 nM | Recombinant hMAO-B | |
| Kₑᵢ (Enzyme-Inhibitor Dissociation Constant) | 0.45 ± 0.08 µM | Recombinant hMAO-B | |
| Kₑᵢₛ (Enzyme-Substrate-Inhibitor Dissociation Constant) | 11.25 ± 4.12 µM | Recombinant hMAO-B | |
| Selectivity (Kᵢ for hMAO-A) | > 20 µM | Recombinant hMAO-A |
Mechanism of Action and Signaling Pathways
Monoamine Oxidase B inhibitor 2 (CAS: 2807477-26-3)
This compound is a potent, reversible, and selective inhibitor of hMAO-B. Its mechanism extends beyond direct enzyme inhibition to include antioxidant and anti-neuroinflammatory effects. In cellular models, it has been shown to significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests a modulatory role in neuroinflammatory pathways, which are often dysregulated in neurodegenerative diseases.
Pioglitazone-Caffeic Acid Hybrid (Compound 2)
This hybrid molecule exhibits a mixed-type reversible inhibition of hMAO-B. The kinetic data, with a significantly lower Kₑᵢ than Kₑᵢₛ, indicates that the inhibitor has a much higher affinity for the free enzyme than for the enzyme-substrate complex. This suggests that its primary binding site is within the hMAO-B active site, where it competes with the substrate. Molecular docking studies further support this, showing the compound occupying the substrate-binding cavity. Beyond MAO-B inhibition, this compound was designed to activate the Nrf2 pathway, a key regulator of antioxidant responses.
Experimental Protocols
hMAO-B Inhibition Assay (Pioglitazone-Caffeic Acid Hybrid)
The inhibitory activity of the pioglitazone-caffeic acid hybrid was determined using a continuous spectrophotometric assay.
-
Enzyme: Recombinant human MAO-B.
-
Substrate: p-Tyramine hydrochloride.
-
Reaction: The oxidative deamination of p-tyramine by hMAO-B produces H₂O₂, which is then used by horseradish peroxidase (HRP) to oxidize 4-aminoantipyrine and N,N-dimethylaniline, forming a colored product.
-
Detection: The increase in absorbance was monitored at 595 nm.
-
Procedure: The inhibitor, dissolved in DMSO, was pre-incubated with the enzyme in phosphate buffer at 37°C for 10 minutes. The reaction was initiated by the addition of the substrate.
-
Data Analysis: Kᵢ values were calculated using the Cheng-Prusoff equation from the IC₅₀ values obtained at a substrate concentration below the Kₘ.
Enzyme Kinetics (Pioglitazone-Caffeic Acid Hybrid)
The mechanism of inhibition was investigated using double reciprocal (Lineweaver-Burk) plots.
-
Procedure: The rate of the hMAO-B reaction was measured at different substrate concentrations in the absence and presence of various concentrations of the inhibitor (0.4–3.5 µM).
-
Data Analysis: The kinetic parameters Kₑᵢ and Kₑᵢₛ were calculated by global fit analysis of the data using appropriate software (e.g., GraphPad Prism).
Cellular Anti-inflammatory Assay (Monoamine Oxidase B inhibitor 2)
The anti-neuroinflammatory activity was assessed in a microglial cell line.
-
Cell Line: BV-2 murine microglial cells.
-
Stimulus: Lipopolysaccharide (LPS).
-
Treatment: Cells were treated with various concentrations of the inhibitor (0.5-10.0 μM).
-
Endpoint Measurement: The levels of NO and TNF-α in the cell culture supernatant were quantified.
-
Detection: NO levels were measured using the Griess reagent, and TNF-α levels were determined by ELISA.
In Vivo Studies
MPTP-Induced Parkinson's Disease Mouse Model (Monoamine Oxidase B inhibitor 2)
The neuroprotective effects of Monoamine Oxidase B inhibitor 2 were evaluated in an acute and subacute 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's disease.
-
Dosing: The inhibitor was administered orally at doses ranging from 6.3 to 39.5 mg/kg.
-
Behavioral Assessments: Motor function was evaluated through various behavioral tests.
-
Neurochemical Analysis: Striatal dopamine content was measured.
-
Biomarker Analysis: Malondialdehyde (MDA) content, a marker of lipid peroxidation, was assessed in the striatum.
-
Results: The inhibitor significantly improved most behavioral deficits, restored dopamine levels, and reduced MDA content, indicating in vivo neuroprotective activity.
Conclusion
The compounds discussed in this guide, while not formally designated as "this compound," represent promising classes of hMAO-B inhibitors with multifaceted mechanisms of action. Monoamine Oxidase B inhibitor 2 (CAS: 2807477-26-3) demonstrates high potency and additional anti-neuroinflammatory properties, which are beneficial for treating neurodegenerative diseases. The pioglitazone-caffeic acid hybrid (Compound 2) showcases a mixed-type reversible inhibition and a dual-target approach by also activating the Nrf2 antioxidant pathway. The detailed data and methodologies presented herein provide a valuable resource for researchers in the field of neuropharmacology and drug development, facilitating further investigation and the design of next-generation hMAO-B inhibitors.
References
- 1. rcsb.org [rcsb.org]
- 2. Double Attack to Oxidative Stress in Neurodegenerative Disorders: MAO-B and Nrf2 as Elected Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of hMAO-B-IN-2: A Potent and Selective Inhibitor for Neurodegenerative Disease Research
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase B (MAO-B) is a well-validated therapeutic target for neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[1][2] Inhibition of MAO-B prevents the degradation of key neurotransmitters, including dopamine, offering symptomatic relief and potentially neuroprotective effects.[1] This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of hMAO-B-IN-2, a potent and selective inhibitor of human MAO-B (hMAO-B). All presented data is collated from publicly available research.
Discovery of this compound
This compound, also identified as compound 6j , emerged from a focused drug discovery program aimed at developing novel dual-function agents for Alzheimer's disease.[3][4] The design strategy involved the hybridization of two known MAO inhibitors, rasagiline and clorgyline, to create a series of new chemical entities.
The rationale behind this approach was to combine the structural motifs of a selective MAO-B inhibitor (rasagiline) and a non-selective MAO inhibitor (clorgyline) to explore new chemical space and identify compounds with improved potency and selectivity for hMAO-B. A series of these rasagiline-clorgyline hybrids were synthesized and screened for their ability to inhibit both hMAO-A and hMAO-B.
Among the synthesized compounds, this compound (6j) was identified as the most promising candidate, demonstrating exceptionally high potency and selectivity for hMAO-B. Further mechanistic studies revealed that this compound acts as a competitive and reversible inhibitor of the enzyme.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step synthetic route, characteristic of the preparation of rasagiline-clorgyline hybrids. The general synthetic approach involves the preparation of key intermediates followed by their coupling to yield the final product. While the specific reaction conditions for this compound are detailed in the primary literature, a generalized synthetic scheme is presented below based on similar reported syntheses of related compounds.
General Synthetic Scheme:
The synthesis typically starts with the construction of a core heterocyclic or carbocyclic scaffold, which is then functionalized with a linker and the propargylamine moiety characteristic of rasagiline. The specific building blocks and reagents are chosen to introduce the desired substituents for optimizing activity and selectivity.
-
Step 1: Synthesis of the Core Structure. This step often involves a condensation reaction to form the foundational ring system of the molecule.
-
Step 2: Introduction of the Linker. A linker, commonly an alkoxy chain of varying length, is introduced onto the core structure. This is typically achieved via a Williamson ether synthesis or a similar nucleophilic substitution reaction.
-
Step 3: Coupling with the Propargylamine Moiety. The final step involves the coupling of the functionalized core with a propargylamine derivative to introduce the key pharmacophore responsible for MAO-B inhibition.
Quantitative Biological Data
The inhibitory potency and selectivity of this compound were determined using in vitro enzymatic assays. The key quantitative data are summarized in the table below.
| Compound | Target | IC50 (nM) | Selectivity Index (SI) vs. hMAO-A | Inhibition Mechanism | Reference |
| This compound (6j) | hMAO-B | 4 | > 25,000 | Competitive, Reversible | **** |
| Rasagiline (Reference) | hMAO-B | 141 | > 355 | Irreversible | |
| Selegiline (Reference) | hMAO-B | 51 | ~451 | Irreversible |
Note on a Similarly Potent Compound: Researchers should be aware of a compound designated as Mao-B-IN-22 (compound 6h from a different study), which is also a potent MAO-B inhibitor with an IC50 of 14 nM. While similarly named, it is a distinct chemical entity.
Experimental Protocols
In Vitro hMAO-B Inhibition Assay
The following protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against hMAO-B using kynuramine as a substrate.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
Kynuramine dihydrobromide (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., selegiline)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and reference inhibitor in DMSO.
-
Prepare a series of dilutions of the test compound and reference inhibitor in phosphate buffer.
-
Prepare a stock solution of kynuramine in water.
-
Dilute the recombinant hMAO-B enzyme in phosphate buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound dilution or vehicle (for control)
-
hMAO-B enzyme solution
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
The product of the reaction, 4-hydroxyquinoline, can be measured by its fluorescence (Excitation: ~310 nm, Emission: ~400 nm) or absorbance (~316 nm).
-
Record the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway of MAO-B Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:2454459-87-9 | Chemsrc [chemsrc.com]
hMAO-B-IN-2: A Multifaceted Approach to Neuroprotection
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
hMAO-B-IN-2, also identified as compound 6j, has emerged as a highly potent and selective reversible inhibitor of human monoamine oxidase B (hMAO-B), demonstrating significant promise as a neuroprotective agent.[1] This technical guide provides a comprehensive overview of the core neuroprotective properties of this compound, consolidating available preclinical data. Its mechanism of action extends beyond simple MAO-B inhibition, encompassing a multi-faceted approach that includes antioxidant properties and the potential modulation of critical cell survival pathways. In vitro studies have substantiated its ability to protect neuronal cells from oxidative stress-induced damage, highlighting its therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document details the quantitative efficacy, experimental methodologies, and the putative signaling pathways associated with this compound, offering a foundational resource for further research and development.
Core Neuroprotective Properties and Mechanism of Action
This compound is a novel hybrid compound designed from the structures of rasagiline and clorgyline. It exhibits exceptional potency and selectivity in inhibiting hMAO-B, a key enzyme in the catabolism of dopamine and other monoamine neurotransmitters. The inhibition of MAO-B is a well-established strategy in the management of neurodegenerative diseases, as it increases the availability of dopamine in the brain and reduces the production of neurotoxic byproducts, such as hydrogen peroxide and aldehydes, which contribute to oxidative stress.[2]
The neuroprotective effects of this compound are attributed to a combination of factors:
-
Potent and Selective hMAO-B Inhibition: By effectively inhibiting hMAO-B, this compound helps to preserve neuronal function by maintaining neurotransmitter levels and mitigating oxidative damage.
-
Antioxidant Activity: The chemical structure of this compound likely contributes to its intrinsic antioxidant properties, allowing it to directly scavenge reactive oxygen species (ROS) and further protect cells from oxidative damage.
-
Modulation of Cell Survival Pathways: Evidence from related MAO-B inhibitors suggests that these compounds can influence pro-survival and anti-apoptotic signaling cascades, including the upregulation of neurotrophic factors and anti-apoptotic proteins like Bcl-2.
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Cell Line | Value | Reference |
| hMAO-B Inhibition | Fluorometric Assay | Recombinant hMAO-B | IC50 = 4 nM | [1][3] |
| hMAO-A Inhibition | Fluorometric Assay | Recombinant hMAO-A | IC50 > 100,000 nM | [3] |
| Selectivity Index (SI) | (IC50 for hMAO-A) / (IC50 for hMAO-B) | - | >25,000 | |
| Neuroprotection | H₂O₂-induced cell damage | PC12 cells | Significant protection | |
| Neuroprotection | 6-OHDA-induced cell damage | SH-SY5Y cells | Significant protection |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.
hMAO-B Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of hMAO-B enzymatic activity.
-
Enzyme Source: Recombinant human MAO-B expressed in a suitable system (e.g., insect cells).
-
Substrate: Kynuramine is a commonly used fluorogenic substrate for MAO enzymes.
-
Principle: hMAO-B catalyzes the oxidative deamination of kynuramine, producing 4-hydroxyquinoline, which is a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity.
-
Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), the hMAO-B enzyme, and various concentrations of this compound or a vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the kynuramine substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~320 nm, emission ~400 nm).
-
Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Neuroprotection Assay in SH-SY5Y Cells (6-OHDA-induced toxicity)
This assay assesses the ability of this compound to protect neuronal cells from the neurotoxin 6-hydroxydopamine (6-OHDA), which is commonly used to model Parkinson's disease in vitro.
-
Cell Line: Human neuroblastoma SH-SY5Y cells, a widely used model for dopaminergic neurons.
-
Neurotoxin: 6-hydroxydopamine (6-OHDA).
-
Principle: 6-OHDA is selectively taken up by dopaminergic neurons and induces oxidative stress and apoptosis, leading to cell death. A neuroprotective compound will mitigate this toxicity and improve cell viability.
-
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics) in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours) before inducing toxicity.
-
Toxin Exposure: Add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 50-100 µM).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
-
Signaling Pathways and Visualizations
The neuroprotective effects of MAO-B inhibitors like this compound are mediated by a network of intracellular signaling pathways. While the specific pathways for this compound are still under detailed investigation, the following diagrams illustrate the generally accepted mechanisms for neuroprotection by potent MAO-B inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. San-Huang-Xie-Xin-Tang Protects against Activated Microglia- and 6-OHDA-Induced Toxicity in Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Hydroxydopamine toxicity towards human SH-SY5Y dopaminergic neuroblastoma cells: independent of mitochondrial energy metabolism [pubmed.ncbi.nlm.nih.gov]
hMAO-B-IN-2: A Multifunctional Inhibitor Targeting Oxidative Stress in Neurons
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
hMAO-B-IN-2, also identified as Mao-B-IN-22 and compound 6h, is a novel 2-hydroxyl-4-benzyloxybenzyl aniline derivative with significant potential as a multifunctional agent for the treatment of neurodegenerative diseases, particularly Parkinson's disease.[1] This compound exhibits potent and selective inhibition of human monoamine oxidase B (hMAO-B), an enzyme whose elevated activity in the brain is associated with increased oxidative stress and neurodegeneration.[2][3] Beyond its primary target, this compound demonstrates robust antioxidant, metal-chelating, and anti-neuroinflammatory properties.[1] Preclinical studies have shown its ability to protect neuronal cells from oxidative damage, suppress inflammatory pathways, and ameliorate motor deficits in in vivo models of Parkinson's disease.[1] This technical guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the core signaling pathways associated with this compound's neuroprotective effects.
Core Neuroprotective Properties and Quantitative Data
This compound's therapeutic potential stems from its multifaceted mechanism of action, addressing several key pathological cascades in neurodegeneration. Its efficacy has been quantified in a variety of in vitro and in vivo assays.
Data Presentation
The quantitative efficacy of this compound is summarized in the tables below for easy comparison.
Table 1: In Vitro Efficacy of this compound
| Parameter | Assay | Result |
| MAO-B Inhibition | Recombinant hMAO-B | IC₅₀ = 0.014 µM |
| Antioxidant Activity | Oxygen Radical Absorbance Capacity (ORAC) | 2.14 Trolox equivalents |
| Neuroprotection | H₂O₂-induced toxicity in PC-12 cells | Significant protection at 2.5, 10, and 50 µM |
| Anti-Neuroinflammatory | LPS-induced nitric oxide production in BV-2 cells | Significant reduction at 0.5, 2.5, and 10 µM |
Table 2: In Vivo Efficacy of this compound in MPTP-Induced Parkinson's Disease Mouse Model
| Parameter | Dosage and Administration | Outcome |
| Motor Function | 53.5 mg/kg, oral gavage, daily for 3 weeks | Amelioration of motor deficits |
| Dopamine Levels | 53.5 mg/kg, oral gavage, daily for 3 weeks | Restoration of dopamine levels |
| Oxidative Damage | 53.5 mg/kg, oral gavage, daily for 3 weeks | Repression of oxidative damage |
Signaling Pathways
The neuroprotective effects of this compound are mediated through its influence on key signaling pathways involved in oxidative stress and inflammation.
MAO-B Inhibition and Reduction of Oxidative Stress
Monoamine oxidase B, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of monoamines, including dopamine. This process generates hydrogen peroxide (H₂O₂) as a byproduct, a significant source of reactive oxygen species (ROS) in the brain. In neurodegenerative conditions, increased MAO-B activity contributes to a state of chronic oxidative stress, leading to neuronal damage. This compound, as a potent inhibitor of MAO-B, directly curtails the production of H₂O₂, thus alleviating oxidative stress.
Suppression of the NF-κB Signaling Pathway
Neuroinflammation is a critical component in the progression of neurodegenerative diseases. Microglia, the resident immune cells of the brain, can become activated by pathological stimuli, leading to the release of pro-inflammatory mediators. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a key regulator of this inflammatory response. In response to stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees NF-κB (the p50/p65 heterodimer) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), resulting in the production of nitric oxide (NO). This compound has been shown to suppress the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MAO-B Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of MAO-B enzymatic activity.
-
Enzyme Source: Recombinant human MAO-B.
-
Substrate: Benzylamine.
-
Method: The inhibitory activity of this compound is determined by measuring the production of hydrogen peroxide using a fluorometric assay. The reaction is initiated by the addition of the substrate, and the fluorescence is monitored over time. IC₅₀ values are calculated from the dose-response curves.
Neuroprotection Assay (MTT Assay)
This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
-
Cell Line: PC-12 cells.
-
Procedure:
-
Cell Seeding: Seed PC-12 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 2.5, 10, 50 µM) for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 100-200 µM to induce oxidative stress. Include a vehicle control (no H₂O₂) and a stress control (H₂O₂ alone).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
-
Anti-Neuroinflammatory Assay (Nitric Oxide Production - Griess Assay)
This protocol measures the ability of this compound to suppress inflammatory responses in microglial cells.
-
Cell Line: BV-2 microglial cells.
-
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 12-24 hours.
-
Compound Treatment: Pre-treat the cells with this compound (e.g., 0.5, 2.5, 10 µM) for 2 hours.
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate for 24 hours at 37°C.
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant and freshly mixed Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)
This assay quantifies the intracellular ROS levels in response to an inflammatory stimulus and treatment with this compound.
-
Cell Line: BV-2 cells.
-
Procedure:
-
Cell Seeding and Treatment: Seed and treat BV-2 cells with this compound and LPS as described in the Griess assay protocol.
-
DCFDA Loading: Remove the medium and wash the cells with PBS. Add 2',7'-dichlorofluorescin diacetate (DCFDA) solution (typically 10-25 µM in phenol red-free medium) and incubate for 30-45 minutes at 37°C in the dark.
-
Wash: Remove the DCFDA solution and wash the cells with PBS.
-
Fluorescence Measurement: Add PBS or phenol red-free medium to the wells and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
In Vivo Neuroprotection Model (MPTP-Induced Parkinsonism)
This protocol describes the induction of Parkinson's-like pathology in mice and the assessment of this compound's neuroprotective effects. Note: MPTP is a potent neurotoxin and requires strict safety protocols.
-
Animal Model: Mice.
-
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
This compound Administration: Administer this compound (53.5 mg/kg) via oral gavage daily for 3 weeks.
-
MPTP Induction: During the final 5-7 days of this compound treatment, induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, intraperitoneally, daily for 4-5 days).
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod, pole test) to assess motor function.
-
Neurochemical Analysis: Following the treatment period, euthanize the animals and collect brain tissue to measure dopamine levels and markers of oxidative stress in the striatum and substantia nigra via methods such as HPLC and ELISA.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective properties of this compound.
Conclusion
This compound is a promising multifunctional therapeutic candidate for neurodegenerative diseases. Its ability to potently inhibit MAO-B, scavenge reactive oxygen species, chelate metal ions, and suppress neuroinflammation through the NF-κB pathway addresses multiple critical aspects of the pathophysiology of diseases like Parkinson's. The robust in vitro and in vivo data provide a strong rationale for the continued investigation and development of this compound as a potential disease-modifying therapy. This technical guide serves as a resource for researchers and drug development professionals to facilitate further exploration of this and similar compounds.
References
The Therapeutic Potential of Novel Human Monoamine Oxidase B Inhibitors in Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain.[1] Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine.[1][2] Inhibition of MAO-B increases the availability of dopamine, offering symptomatic relief for PD patients.[1][3] Furthermore, MAO-B activity increases with age and in neurodegenerative states, contributing to oxidative stress through the production of hydrogen peroxide, a reactive oxygen species (ROS). Therefore, inhibiting MAO-B not only provides symptomatic improvement but also holds the potential for neuroprotective effects. This technical guide explores the therapeutic potential of novel, next-generation human MAO-B (hMAO-B) inhibitors, focusing on their mechanisms of action, preclinical data, and the experimental protocols used to evaluate their efficacy. While a specific compound designated "hMAO-B-IN-2" is not prominently documented, this guide synthesizes data from various recently developed potent and selective hMAO-B inhibitors, such as Mao-B-IN-22 and other novel compounds, to provide a comprehensive overview of the field.
Core Mechanism of Action
Novel hMAO-B inhibitors are being designed as multi-target-directed ligands (MTDLs) that not only inhibit the enzymatic activity of MAO-B but also possess additional beneficial properties. The primary mechanism involves blocking the catalytic site of MAO-B, thereby preventing the breakdown of dopamine. Many modern inhibitors are designed to be reversible, which may offer a better safety profile compared to older irreversible inhibitors.
Beyond simple enzyme inhibition, the therapeutic potential of these novel compounds lies in their multifaceted approach to tackling the complex pathology of Parkinson's disease:
-
Neuroprotection: By reducing the production of hydrogen peroxide from dopamine metabolism, these inhibitors mitigate oxidative stress, a key contributor to neuronal cell death. Some inhibitors also show the ability to increase the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF).
-
Anti-Neuroinflammatory Effects: Several novel inhibitors have been shown to suppress neuroinflammation by inhibiting the activation of pathways like NF-κB, which leads to a reduction in the production of pro-inflammatory mediators.
-
Antioxidant Activity: Many new compounds are designed to have intrinsic antioxidant properties, such as the ability to scavenge reactive oxygen species directly.
-
Metal Chelation: Some inhibitors possess metal-chelating properties, which can help to reduce the oxidative stress induced by metal ions like iron.
-
Anti-apoptotic Effects: By preserving mitochondrial function and upregulating anti-apoptotic proteins like Bcl-2, these inhibitors can protect neurons from programmed cell death.
-
Inhibition of α-Synuclein Aggregation: Some MAO-B inhibitors have been shown to interfere with the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.
Quantitative Data on Novel hMAO-B Inhibitors
The following tables summarize the quantitative data for representative novel hMAO-B inhibitors from recent preclinical studies. This data is crucial for comparing the potency, selectivity, and potential efficacy of these compounds.
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Mode | Selectivity Index (SI) vs MAO-A | Reference |
| Mao-B-IN-22 | hMAO-B | Potent | Competitive | Reversible | High | |
| Compound [I] | hMAO-B | 0.014 | 0.018 | Competitive | High | |
| ACH10 | hMAO-B | 0.14 | 0.097 | Competitive | High | |
| ACH14 | hMAO-B | 0.15 | 0.10 | Competitive | High | |
| Compound 2 (Caffeic acid derivative) | hMAO-B | N/A | KEI = 0.45 | Mixed | Selective over MAO-A | |
| KEIS = 11.25 | ||||||
| Compound 8a (Indole-based) | hMAO-B | 0.02 | 0.01034 | Competitive | >3649 | |
| Compound 8b (Indole-based) | hMAO-B | 0.03 | 0.00663 | Competitive | >3278 | |
| Sedanolide | hMAO-B | 0.103 | N/A | Reversible | 645 | |
| Neocnidilide | hMAO-B | 0.131 | N/A | Reversible | 207 |
Note: "Potent" and "High" are used where specific values were not provided in the source material. The relationship between IC50 and Ki can be complex and depends on assay conditions. KEI and KEIS refer to inhibition constants for the enzyme-inhibitor and enzyme-substrate-inhibitor complexes, respectively, in mixed inhibition models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used to characterize novel hMAO-B inhibitors.
MAO-B Enzyme Inhibition Assay (Fluorometric)
-
Principle: This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate like tyramine.
-
Procedure:
-
Reagent Preparation: Reconstitute MAO-B enzyme, a high-sensitivity probe, and the MAO-B substrate according to the manufacturer's instructions. Prepare a 10x working solution of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the test inhibitor, an inhibitor control (e.g., selegiline), and a buffer blank.
-
Enzyme Addition: Add the diluted MAO-B enzyme solution to the wells and incubate for 10 minutes at 37°C.
-
Substrate Addition: Add the MAO-B substrate solution to initiate the reaction.
-
Fluorescence Measurement: Measure the fluorescence at two time points in the linear range of the reaction using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition by comparing the rate of fluorescence change in the presence of the inhibitor to the control. The IC50 value is determined by plotting the percent inhibition against a range of inhibitor concentrations.
-
Neuroprotection Assay (MTT Assay)
-
Principle: This cell-based assay assesses the ability of a compound to protect neuronal-like cells (e.g., SH-SY5Y or PC12 cells) from oxidative stress-induced cell death.
-
Procedure:
-
Cell Culture: Plate neuronal-like cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period.
-
Induction of Oxidative Stress: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone to induce oxidative stress and cell death.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
-
Anti-Neuroinflammatory Assay (Nitric Oxide Measurement)
-
Principle: This assay evaluates the anti-inflammatory properties of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in activated microglial cells.
-
Procedure:
-
Cell Culture: Culture microglial cells (e.g., BV-2) in a 96-well plate.
-
Treatment and Activation: Pre-treat the cells with the test compound, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Griess Assay: After incubation, collect the cell culture supernatant. Add Griess reagent to the supernatant, which reacts with nitrite (a stable product of NO) to produce a colored azo compound.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Quantify the amount of nitrite by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition.
-
In Vivo Parkinson's Disease Model (MPTP-induced)
-
Principle: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce parkinsonian symptoms in mice by selectively destroying dopaminergic neurons in the substantia nigra.
-
Procedure:
-
Animal Grouping: Divide mice into several groups: control, MPTP-treated, and MPTP + test compound-treated at various doses.
-
Drug Administration: Administer the test compound (e.g., orally or via injection) for a specified period before and/or during MPTP administration.
-
MPTP Induction: Administer MPTP to the appropriate groups to induce the PD model.
-
Behavioral Testing: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia.
-
Neurochemical Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue. Analyze the levels of dopamine and its metabolites in the striatum using techniques like HPLC.
-
Histological Analysis: Perform immunohistochemical staining of brain sections to quantify the number of surviving dopaminergic neurons (e.g., by staining for tyrosine hydroxylase).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by novel hMAO-B inhibitors and a typical experimental workflow for their preclinical evaluation.
Caption: Mechanism of action of novel hMAO-B inhibitors.
Caption: Preclinical development workflow for novel hMAO-B inhibitors.
Conclusion
Novel human monoamine oxidase B inhibitors represent a highly promising therapeutic strategy for Parkinson's disease. By moving beyond simple dopamine augmentation to embrace a multi-target approach that includes neuroprotection, anti-inflammatory effects, and antioxidant activity, these next-generation compounds have the potential to not only manage symptoms but also to modify the course of the disease. The robust preclinical data for compounds like Mao-B-IN-22 and other recently developed inhibitors provide a strong rationale for their continued investigation and development as potential disease-modifying therapies for Parkinson's and other neurodegenerative disorders. Further research, including clinical trials, is necessary to fully elucidate their therapeutic potential in humans.
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-target monoamine oxidase-B (MAO-B) inhibitors in the treatment of Parkinson’s disease [pharmacia.pensoft.net]
- 3. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
hMAO-B-IN-2 for Alzheimer's Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles (NFTs).[1][2] These pathologies contribute to synaptic dysfunction, neuronal loss, and cognitive decline. Monoamine oxidase B (MAO-B), a mitochondrial outer membrane enzyme, has emerged as a significant therapeutic target in neurodegenerative diseases.[3] Its expression and activity are notably elevated in the brains of Alzheimer's patients, particularly in reactive astrocytes surrounding Aβ plaques.[4][5] This upregulation of MAO-B is implicated in the progression of AD through the generation of oxidative stress and the potential modulation of Aβ production.
hMAO-B-IN-2 is a potent, selective, and reversible inhibitor of human MAO-B (hMAO-B), presenting a promising avenue for therapeutic intervention in Alzheimer's disease research. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Reference |
| IC50 (hMAO-B) | 4 nM | |
| Inhibition Type | Competitive, Reversible | |
| Selectivity | Selective for hMAO-B over hMAO-A | Inferred from description as "selective" |
| Neuroprotection | Demonstrates neuroprotective effects in SH-SY5Y cells | |
| Blood-Brain Barrier Penetration | Reported to be BBB penetrated |
Note: In vivo efficacy, pharmacokinetic, and safety data for this compound are not publicly available at the time of this publication.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the potent and selective inhibition of hMAO-B. The catalytic activity of MAO-B involves the oxidative deamination of monoamine neurotransmitters, such as dopamine, which produces hydrogen peroxide (H₂O₂) and corresponding aldehydes as byproducts. In the context of Alzheimer's disease, the elevated activity of MAO-B in reactive astrocytes contributes to a state of chronic oxidative stress, which is a key factor in neuronal damage.
Furthermore, recent studies suggest a direct link between MAO-B and the processing of amyloid precursor protein (APP). MAO-B has been found to associate with γ-secretase, a key enzyme in the amyloidogenic pathway that cleaves APP to produce Aβ peptides. Inhibition of MAO-B may therefore not only mitigate oxidative stress but also directly influence the production of neurotoxic Aβ.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways influenced by this compound in the context of Alzheimer's disease.
Figure 1: this compound inhibits the oxidative deamination of monoamines, reducing oxidative stress.
Figure 2: Potential role of hMAO-B in Aβ production and the inhibitory effect of this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the activity and neuroprotective effects of this compound.
In Vitro hMAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available MAO-B inhibitor screening kits and is suitable for determining the IC50 value of this compound.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (test compound)
-
Selegiline (positive control inhibitor)
-
MAO-B Substrate (e.g., benzylamine or tyramine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Developer Enzyme (e.g., Horseradish Peroxidase - HRP)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = ~535/587 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in MAO-B Assay Buffer to achieve final assay concentrations (e.g., ranging from 0.1 nM to 1 µM). Prepare similar dilutions for the positive control, selegiline.
-
Assay Plate Setup:
-
Test Wells: Add 50 µL of the diluted this compound solutions.
-
Positive Control Wells: Add 50 µL of the diluted selegiline solutions.
-
Enzyme Control (100% activity) Wells: Add 50 µL of MAO-B Assay Buffer containing the same percentage of DMSO as the compound wells.
-
Blank (No Enzyme) Wells: Add 100 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition: Prepare a working solution of hMAO-B enzyme in MAO-B Assay Buffer. Add 50 µL of the enzyme solution to all wells except the "Blank" wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a "Reaction Mix" containing the MAO-B Substrate, Fluorescent Probe, and Developer Enzyme in MAO-B Assay Buffer according to the kit manufacturer's recommendations. Add 100 µL of the Reaction Mix to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Subtract the average rate of the "Blank" wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Rate of Test Well / Rate of Enzyme Control Well)) * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 3: General experimental workflow for the in vitro hMAO-B inhibition assay.
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and penicillin-streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-OHDA, MPP+)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
96-well clear cell culture plate
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 10 nM - 10 µM). Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Oxidative Stress: Add a pre-determined concentration of H₂O₂ to all wells except the untreated control wells to induce cell death.
-
Incubation: Incubate the cells for 24 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
Data Analysis:
-
Normalize the readings to the untreated control wells (representing 100% viability).
-
Plot the cell viability (%) against the concentration of this compound.
-
Determine the concentration of this compound that provides significant neuroprotection against the H₂O₂-induced toxicity.
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of hMAO-B with demonstrated neuroprotective properties in vitro. Its mechanism of action, targeting both oxidative stress and potentially the amyloidogenic pathway, makes it a compelling candidate for further investigation in the context of Alzheimer's disease.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in transgenic animal models of Alzheimer's disease to assess its impact on cognitive function, Aβ and tau pathologies, and neuroinflammation.
-
Pharmacokinetic and safety profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) and toxicological properties of this compound to establish a safe and effective dosing regimen.
-
Target engagement studies: Utilizing techniques such as positron emission tomography (PET) to confirm that this compound effectively engages with its target in the brain in vivo.
The data presented in this technical guide provides a solid foundation for researchers to design and execute further preclinical studies to fully elucidate the therapeutic potential of this compound for Alzheimer's disease.
References
- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 2. Amyloid-β and tau: the trigger and bullet in Alzheimer disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Monoamine Oxidase Activity in Alzheimer’s Disease: An Insight into the Therapeutic Potential of Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of monoamine oxidase-B (MAO-B) as a biomarker of reactive astrogliosis in Alzheimer’s disease and related dementias - PMC [pmc.ncbi.nlm.nih.gov]
hMAO-B-IN-2: A Technical Whitepaper on a Potent and Reversible MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monoamine oxidase B (MAO-B) is a well-established therapeutic target for neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Inhibition of MAO-B can prevent the degradation of dopamine and reduce oxidative stress in the brain. This technical guide provides a comprehensive overview of hMAO-B-IN-2, a potent, selective, and reversible inhibitor of human MAO-B. This document summarizes its key characteristics, presents relevant quantitative data, and provides detailed experimental protocols for its characterization. Visual diagrams of experimental workflows and potential signaling pathways are included to facilitate a deeper understanding of its evaluation and mechanism of action.
Introduction to this compound
This compound (also referred to as compound 6j in associated literature) is a novel small molecule designed as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B).[1] It is characterized as an orally active, competitive, and reversible inhibitor that has demonstrated the ability to penetrate the blood-brain barrier.[1] Initial studies have highlighted its potential therapeutic utility in Alzheimer's disease research due to its neuroprotective effects observed in cell-based models.[1] The reversible nature of its inhibition offers a potential advantage over irreversible inhibitors, which can be associated with more significant side effects.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Source |
| hMAO-B IC50 | 4 nM | [1] |
| Inhibition Type | Competitive, Reversible | [1] |
| Selectivity | Selective for hMAO-B | |
| Cellular Effects | Neuroprotective in SH-SY5Y cells | |
| Properties | Orally active, BBB penetrated |
Note: Detailed Ki and selectivity index (SI) values from the primary literature were not publicly accessible at the time of this writing.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments used to characterize this compound and similar compounds.
hMAO-B Inhibition Assay
This protocol describes a common fluorometric method to determine the inhibitory activity of a compound against hMAO-B.
Protocol Steps:
-
Reagent Preparation:
-
Recombinant human MAO-B enzyme is diluted to the desired concentration in a sodium phosphate buffer (pH 7.4).
-
A stock solution of the substrate, kynuramine, is prepared.
-
Serial dilutions of this compound are prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.
-
-
Assay Procedure:
-
In a 96-well plate, the hMAO-B enzyme solution is added to wells containing either the different concentrations of this compound or the vehicle control.
-
The plate is pre-incubated at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the kynuramine substrate to all wells.
-
-
Data Acquisition and Analysis:
-
The fluorescence of the product, 4-hydroxyquinoline, is measured over time using a microplate reader (excitation ~320 nm, emission ~400 nm).
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Reversibility Assay (Dialysis Method)
This protocol is used to determine whether the inhibition of hMAO-B by a compound is reversible or irreversible.
Protocol Steps:
-
Pre-incubation:
-
The hMAO-B enzyme is incubated with a concentration of this compound that is several-fold higher than its IC50 value to ensure significant binding.
-
Control samples with a known reversible inhibitor (e.g., lazabemide) and an irreversible inhibitor (e.g., selegiline) are prepared in parallel. A no-inhibitor control is also included.
-
-
Dialysis:
-
The enzyme-inhibitor mixtures are placed into dialysis cassettes with a molecular weight cutoff that retains the enzyme but allows the small molecule inhibitor to pass through (e.g., 10 kDa).
-
The cassettes are placed in a large volume of buffer and dialyzed for an extended period (e.g., 6-24 hours) with several buffer changes to remove any unbound or reversibly bound inhibitor.
-
-
Activity Measurement and Interpretation:
-
After dialysis, the remaining hMAO-B activity in each sample is measured using the inhibition assay protocol described in section 3.1.
-
If this compound is a reversible inhibitor, its activity will be recovered after dialysis and will be similar to the no-inhibitor control and the reversible inhibitor control.
-
If it were an irreversible inhibitor, the enzyme activity would remain low, similar to the irreversible inhibitor control.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Protocol Steps:
-
Cell Culture and Treatment:
-
Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
A neurotoxin, such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP⁺), is added to the wells (except for the untreated control) to induce oxidative stress and cell death.
-
-
Cell Viability Assessment:
-
After a suitable incubation period with the neurotoxin (e.g., 24 hours), cell viability is assessed using a method such as the MTT assay.
-
The MTT reagent is added to the wells and incubated, allowing viable cells to convert it into a colored formazan product.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each treatment group relative to the control group (cells not exposed to the neurotoxin).
-
The neuroprotective effect of this compound is determined by its ability to increase cell viability in the presence of the neurotoxin.
-
Potential Signaling Pathways in Neuroprotection
The neuroprotective effects of MAO-B inhibitors are often attributed to their ability to mitigate oxidative stress and inhibit apoptotic pathways. A plausible signaling pathway by which this compound may exert its neuroprotective effects in SH-SY5Y cells is depicted below.
By inhibiting MAO-B, this compound is expected to reduce the degradation of dopamine, which in turn decreases the production of neurotoxic byproducts like hydrogen peroxide and reactive aldehydes. This reduction in oxidative stress helps to preserve mitochondrial function and prevent the initiation of the apoptotic cascade. Furthermore, some MAO-B inhibitors have been shown to upregulate pro-survival proteins like Bcl-2 and neurotrophic factors such as BDNF and GDNF, further promoting neuronal survival.
Conclusion
This compound is a promising, potent, and reversible inhibitor of hMAO-B with demonstrated neuroprotective potential in preclinical models. Its favorable characteristics, including oral activity and blood-brain barrier penetration, make it a valuable candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals interested in evaluating and understanding the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate its detailed kinetic profile, in vivo efficacy, and the specific molecular mechanisms underlying its neuroprotective effects.
References
Introduction to hMAO-B and Inhibition Strategy
An In-Depth Technical Guide to the Structure-Activity Relationship of Novel Human Monoamine Oxidase B Inhibitors Featuring a Tetrahydrobenzo[f][1][2]oxazepine Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of a promising class of human monoamine oxidase B (hMAO-B) inhibitors built around a 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core. The development of potent and selective hMAO-B inhibitors is a key strategy in the management of neurodegenerative conditions, particularly Parkinson's disease.[3] This document details the quantitative data, experimental methodologies, and logical frameworks associated with this novel inhibitor series.
Human monoamine oxidase B (hMAO-B) is a mitochondrial enzyme that plays a crucial role in the degradation of monoamine neurotransmitters, most notably dopamine. In neurodegenerative diseases like Parkinson's, the progressive loss of dopaminergic neurons leads to a decline in motor function. By inhibiting hMAO-B, the catabolism of dopamine is reduced, thereby increasing its synaptic availability and alleviating motor symptoms. Furthermore, the enzymatic action of MAO-B produces reactive oxygen species (ROS) as byproducts, which contribute to oxidative stress and neuronal cell death. Consequently, hMAO-B inhibitors can also offer neuroprotective effects.
The design of the tetrahydrobenzo[f]oxazepine series of inhibitors was inspired by safinamide, a second-generation hMAO-B inhibitor approved for the treatment of Parkinson's disease. The core concept involved the cyclization of the amine group with the phenyl ring of a safinamide-like structure to create the rigid 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold. This approach aimed to enhance both potency and selectivity for hMAO-B.
Quantitative Structure-Activity Relationship (SAR) Data
The inhibitory potency and selectivity of the synthesized compounds were evaluated against recombinant human MAO-A and MAO-B. The following table summarizes the key findings for the most promising compounds from this series, ZM24 and ZM26, in comparison to the reference compound, safinamide.
| Compound | hMAO-B IC₅₀ (nM) | hMAO-A IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ A/B) |
| Safinamide | 39.8 | 3860 | 97 |
| ZM24 | 1.2 | >10000 | >8333 |
| ZM26 | 0.9 | >10000 | >11111 |
Data synthesized from findings in the specified reference.
The SAR data clearly indicates that the incorporation of the 2,3,4,5-tetrahydrobenzo[f]oxazepine core in compounds ZM24 and ZM26 leads to a significant increase in both inhibitory potency and selectivity for hMAO-B compared to safinamide. ZM26, with a sub-nanomolar IC₅₀ value, is the most potent compound in this series, exhibiting over a 40-fold increase in potency compared to safinamide. Moreover, both ZM24 and ZM26 demonstrate exceptional selectivity for hMAO-B over hMAO-A, a critical feature for avoiding off-target effects. These compounds were found to be reversible inhibitors of hMAO-B.
Experimental Protocols
General Synthesis of the 2,3,4,5-Tetrahydrobenzo[f]oxazepine Core
The synthesis of the core scaffold is achieved through a multi-step process starting from commercially available materials.
-
Step 1: N-Alkylation: A substituted 2-aminophenol is reacted with a suitable dihaloalkane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Step 2: Intramolecular Cyclization: The intermediate from the N-alkylation step undergoes an intramolecular nucleophilic substitution reaction, typically under reflux conditions, to form the seven-membered tetrahydrobenzo[f]oxazepine ring.
-
Step 3: Functionalization: Further chemical modifications can be made to the nitrogen atom or the aromatic ring to explore the SAR and optimize the biological activity of the compounds.
-
Purification: The final products are purified using standard techniques such as column chromatography on silica gel.
hMAO-B Inhibition Assay
The inhibitory activity of the synthesized compounds against hMAO-A and hMAO-B is determined using a fluorometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in Sf9 cells are used as the enzyme source.
-
Substrate and Reagents: A non-fluorescent substrate, such as the Amplex® Red reagent, is used, which is converted into a fluorescent product (resorufin) upon MAO activity. Horseradish peroxidase is also included in the reaction mixture.
-
Procedure:
-
The recombinant hMAO-A or hMAO-B enzyme is pre-incubated with various concentrations of the test compound in a phosphate buffer for a defined period (e.g., 15 minutes) at 37°C in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the Amplex® Red reagent and horseradish peroxidase.
-
The increase in fluorescence is monitored over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time curve. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Synthesis Workflow
Caption: General synthetic route for the tetrahydrobenzo[f]oxazepine core.
hMAO-B Inhibition Assay Workflow
Caption: Workflow of the fluorometric hMAO-B inhibition assay.
Proposed Mechanism of Action
Caption: Mechanism of neuroprotection via hMAO-B inhibition.
Conclusion
The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold represents a significant advancement in the design of hMAO-B inhibitors. The lead compounds, ZM24 and ZM26, demonstrate exceptional potency and selectivity, far exceeding that of the established drug safinamide. These molecules act as reversible inhibitors and have shown considerable promise in preclinical models, not only for symptomatic relief but also for potential neuroprotective effects. The detailed experimental protocols provided herein offer a clear framework for the synthesis and evaluation of this promising class of compounds. Further investigation into this scaffold is warranted to explore its full therapeutic potential in the treatment of Parkinson's disease and other neurodegenerative disorders.
References
An In-depth Technical Guide to the Inhibitor Binding Site of Human Monoamine Oxidase B
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the binding site for inhibitors on human monoamine oxidase B (hMAO-B), a critical target in the treatment of neurodegenerative diseases such as Parkinson's disease. While the specific compound "hMAO-B-IN-2" is not documented in public scientific literature, this whitepaper will utilize data from well-characterized hMAO-B inhibitors to delineate the structural and quantitative aspects of inhibitor binding.
Introduction to Monoamine Oxidase B
Monoamine oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of monoamine neurotransmitters, including dopamine.[1] Inhibition of MAO-B increases dopaminergic levels, which is a key therapeutic strategy for Parkinson's disease.[2] MAO-B inhibitors are classified as either reversible or irreversible, with both types targeting the enzyme's active site.
The Architecture of the hMAO-B Active Site
The active site of hMAO-B is a predominantly hydrophobic cavity of approximately 700 ų.[3][4] It is characterized by a bipartite structure, consisting of an "entrance cavity" (about 290 ų) and a deeper "substrate cavity" (about 400 ų).[4] The transition between these two cavities is regulated by a "gate-keeping" residue, Isoleucine 199 (Ile199). The conformation of this residue can change, allowing the two cavities to either be separate or fused into a single, larger space.
At the rear of the substrate cavity lies the covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of the enzyme. Inhibitors must navigate past key tyrosine residues, Tyr398 and Tyr435, which form an "aromatic cage" around the flavin moiety, to bind effectively.
Key Amino Acid Residues in Inhibitor Binding
Structural studies, primarily through X-ray crystallography, have identified several key amino acid residues that are critical for the binding of various inhibitors to the hMAO-B active site.
-
Tyr398 and Tyr435: These residues form the aromatic cage and are involved in π-π stacking interactions with the aromatic moieties of many inhibitors.
-
Cys172: This residue can form hydrogen bonds with inhibitors. For instance, chromone-based inhibitors have been shown to form hydrogen bonds with both Tyr435 and Cys172.
-
Tyr326: The side chain of this residue contributes to the hydrophobic nature of the binding pocket and can influence the orientation of bound inhibitors.
-
Ile199: As the "gate-keeper" residue, the conformation of Ile199 is crucial for the binding of larger inhibitors that occupy both the entrance and substrate cavities.
-
Gln206: This residue has also been identified as being involved in interactions with certain classes of inhibitors.
-
Leu171: This residue is part of the hydrophobic pocket and contributes to the overall binding affinity of inhibitors.
Quantitative Analysis of Inhibitor Binding
The potency of hMAO-B inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values are determined through enzyme kinetic studies. A lower value for IC50 or Ki indicates a more potent inhibitor.
| Inhibitor Class | Specific Inhibitor | Ki (nM) | Inhibition Type | PDB Code |
| Chromone Analogs | N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide | 17 | Reversible, Tight-binding | 6FW0 |
| N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamide | 31 | Reversible, Tight-binding | ||
| N-(3',4'-dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide | 55 | Reversible, Tight-binding | ||
| Coumarin Analogs | 7-(3-chlorobenzyloxy)-4-carboxaldehyde-coumarin | ~100-500 | Reversible, Competitive | |
| Aminoindan Class | Rasagiline | - | Irreversible, Covalent | 1S2Y |
| Safinamide | ~100-500 | Reversible, Competitive | 2V5Z | |
| Acylhydrazones | ACH10 | 97 | Reversible, Competitive | |
| ACH14 | 100 | Reversible, Competitive |
Note: Ki values can vary depending on the experimental conditions.
Signaling Pathways and Logical Relationships
The binding of an inhibitor to the hMAO-B active site blocks the entry of the natural substrate, thereby preventing its oxidative deamination. This leads to an increase in the concentration of the substrate, such as dopamine, in the brain.
Caption: Logical pathway of hMAO-B inhibition.
Experimental Protocols
This protocol describes a common method for determining the IC50 of a potential hMAO-B inhibitor. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
Test inhibitor (e.g., "this compound")
-
MAO-B substrate (e.g., Tyramine, Benzylamine)
-
Fluorescent probe sensitive to H₂O₂ (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control inhibitor (e.g., Selegiline)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test inhibitor in MAO-B assay buffer to create a range of concentrations.
-
Prepare working solutions of the positive control, MAO-B enzyme, and a substrate mix containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
-
Assay:
-
To the wells of a 96-well plate, add the diluted test inhibitor solutions, positive control, or assay buffer (for the no-inhibitor control).
-
Add the MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~535 nm, emission ~587 nm for Amplex Red).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test inhibitor relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The following diagram outlines a typical workflow for the discovery and characterization of novel hMAO-B inhibitors.
Caption: Workflow for hMAO-B inhibitor discovery and characterization.
Conclusion
The binding site of hMAO-B is a well-defined, hydrophobic cavity that offers multiple points of interaction for the rational design of potent and selective inhibitors. While the identity of "this compound" remains elusive in the public domain, the principles of inhibitor binding outlined in this guide, based on extensive research with known compounds, provide a robust framework for understanding how any novel inhibitor would interact with this important therapeutic target. The combination of quantitative biochemical assays, high-resolution structural biology, and computational modeling continues to be a powerful approach for the development of next-generation hMAO-B inhibitors.
References
In-Depth Technical Guide: Selectivity of hMAO-B-IN-2 for MAO-B over MAO-A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective inhibition of human monoamine oxidase B (hMAO-B) by the novel inhibitor, hMAO-B-IN-2. The document details the quantitative inhibitory potency, selectivity against monoamine oxidase A (hMAO-A), and the experimental methodologies employed for these characterizations.
Introduction to this compound
This compound, also identified as compound 9 in the primary literature by Xie et al. (2020), is a potent, reversible, and competitive inhibitor of hMAO-B.[1] It has been investigated for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease, owing to its ability to penetrate the blood-brain barrier.[1] The chemical structure of this compound is defined by the SMILES string C#CCN(CCCCCOC1=CC2=C(C(CCO2)=O)C=C1)C and it has a molecular weight of 301.38 g/mol .
Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters. The selective inhibition of MAO-B is a key therapeutic strategy in managing neurodegenerative diseases, as it can increase the levels of dopamine in the brain and reduce the production of neurotoxic byproducts.
Quantitative Analysis of Inhibitory Potency and Selectivity
The inhibitory activity of this compound against both hMAO-A and hMAO-B has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that there are conflicting reports in the literature regarding the IC50 value for hMAO-A.
| Target Enzyme | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) | Selectivity Index (SI) |
| hMAO-B | 4.0 ± 0.6 | Rasagiline | 141.70 ± 6.34 | >25,000 |
| hMAO-A | >100,000 | Clorgyline | - |
Selectivity Index (SI) is calculated as IC50 (hMAO-A) / IC50 (hMAO-B). A higher SI value indicates greater selectivity for hMAO-B. The data indicates that this compound is a highly selective inhibitor of hMAO-B.
Experimental Protocols
The following sections describe the generalized experimental methodologies for determining the inhibitory activity and reversibility of MAO inhibitors. The specific details for this compound are based on the available information and standard practices in the field.
In Vitro Monoamine Oxidase Inhibition Assay
This assay is designed to measure the potency of a test compound in inhibiting the activity of hMAO-A and hMAO-B.
Workflow for In Vitro MAO Inhibition Assay
Caption: Workflow of the in vitro monoamine oxidase inhibition assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Potassium phosphate buffer (pH 7.4)
-
Substrate: Kynuramine for MAO-A, and a suitable substrate for MAO-B (e.g., benzylamine)
-
This compound (test inhibitor)
-
Reference inhibitors (e.g., clorgyline for MAO-A, rasagiline for MAO-B)
-
96-well microplates
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and reference compounds in the appropriate buffer.
-
In a 96-well plate, add the enzyme (hMAO-A or hMAO-B) to each well.
-
Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction if necessary, depending on the detection method.
-
Measure the formation of the product using a plate reader at the appropriate excitation and emission wavelengths for the fluorometric assay or the specific absorbance for the spectrophotometric assay.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Reversibility Assay (Dialysis Method)
This assay determines whether the inhibition of the enzyme by the test compound is reversible or irreversible.
Workflow for MAO Reversibility Assay (Dialysis)
References
Methodological & Application
Application Notes: In Vitro Enzyme Inhibition Assay for hMAO-B-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters and is a well-established therapeutic target for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][2] This document provides a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of the hypothetical inhibitor, hMAO-B-IN-2, against human MAO-B (hMAO-B). The described assay is a fluorometric method based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO-B substrate.[3]
Principle of the Assay
The enzymatic activity of hMAO-B is determined by measuring the production of H₂O₂ following the oxidative deamination of a suitable substrate, such as tyramine or benzylamine. In the presence of a developer and a probe (e.g., GenieRed Probe or OxiRed™ Probe), H₂O₂ reacts to produce a highly fluorescent product. The rate of fluorescence increase is directly proportional to the hMAO-B activity. The inhibitory effect of a test compound, such as this compound, is quantified by measuring the reduction in fluorescence signal in its presence compared to a control without the inhibitor. The fluorescence is typically measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
Data Presentation
The inhibitory potency of this compound and a reference inhibitor, Selegiline, are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the hMAO-B enzyme activity by 50%.
| Compound | IC₅₀ (nM) | Inhibition Type |
| This compound (Hypothetical) | 42 ± 2 | Non-competitive |
| Selegiline (Reference) | 37 ± 1 | Competitive |
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for performing the hMAO-B inhibition assay.
Materials and Equipment
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine or Kynuramine)
-
Fluorescent Probe (e.g., GenieRed Probe or OxiRed™ Probe)
-
Developer
-
This compound (Test Inhibitor)
-
Selegiline (Control Inhibitor)
-
96-well black plate with a flat bottom
-
Fluorescence microplate reader capable of kinetic measurements at Ex/Em = 535/587 nm
-
37°C Incubator
-
Dimethyl sulfoxide (DMSO)
-
Ultrapure water
Reagent Preparation
-
MAO-B Assay Buffer: Prepare according to the manufacturer's instructions. If not provided in a ready-to-use format, a typical buffer may consist of 100 mM HEPES (pH 7.5) with 5% glycerol.
-
hMAO-B Enzyme Stock Solution: Reconstitute lyophilized hMAO-B enzyme with the MAO-B Assay Buffer to create a stock solution. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MAO-B Substrate Stock Solution: Reconstitute the lyophilized substrate with ultrapure water. Aliquot and store at -20°C.
-
Fluorescent Probe: The probe is often supplied in DMSO. It should be protected from light and stored at -20°C.
-
Developer: Reconstitute the lyophilized developer with MAO-B Assay Buffer. Aliquot and store at -20°C.
-
Test and Control Inhibitor Stock Solutions: Prepare a 10 mM stock solution of this compound and Selegiline in DMSO.
-
Working Inhibitor Solutions: Prepare serial dilutions of the inhibitor stock solutions in MAO-B Assay Buffer to achieve a range of final assay concentrations.
Assay Procedure
-
Inhibitor and Enzyme Incubation:
-
To a 96-well black plate, add 50 µL of the working inhibitor solutions (this compound and Selegiline) to their respective wells.
-
For the 'Enzyme Control' wells, add 50 µL of MAO-B Assay Buffer.
-
Prepare the hMAO-B Enzyme Working Solution by diluting the stock solution in MAO-B Assay Buffer.
-
Add 50 µL of the hMAO-B Enzyme Working Solution to the inhibitor and 'Enzyme Control' wells.
-
Incubate the plate for 10-15 minutes at 37°C.
-
-
Substrate Reaction Initiation:
-
Prepare the MAO-B Substrate Solution by mixing the MAO-B Substrate, Developer, and Fluorescent Probe in MAO-B Assay Buffer.
-
Add 40 µL of the MAO-B Substrate Solution to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence kinetically at 37°C for 10-40 minutes, with readings taken every 1-2 minutes, at Ex/Em = 535/587 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope) for each well from the linear portion of the kinetic curve.
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor Well) / Slope of Enzyme Control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the hMAO-B in vitro enzyme inhibition assay.
Signaling Pathway of MAO-B Inhibition Assay
Caption: Principle of the fluorometric hMAO-B inhibition assay.
References
Application Notes and Protocols for hMAO-B-IN-2 Ki Determination using a Fluorescence Assay
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for determining the inhibition constant (Ki) of a novel human Monoamine Oxidase B (hMAO-B) inhibitor, designated hMAO-B-IN-2, using a sensitive fluorescence-based assay. The protocol is designed for researchers in drug discovery and development for screening and characterizing potential therapeutic compounds targeting hMAO-B.
Introduction
Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[1][2] Its inhibition is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[2][3] The determination of the inhibition constant (Ki) is a critical step in the characterization of new inhibitors, providing a measure of their potency. Fluorescence-based assays offer a high-throughput and sensitive method for this purpose.[4] This protocol details a common method where the enzymatic reaction of MAO-B produces hydrogen peroxide (H2O2), which in the presence of a peroxidase and a fluorescent probe, generates a quantifiable fluorescent signal.
Data Presentation
The inhibitory potency of this compound should be compared with known MAO-B inhibitors. The following table provides an example of how to present such quantitative data.
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | [Experimental Value] | [Calculated Value] | [Determined Type] | [Internal Report #] |
| l-deprenyl (Selegiline) | 0.04 | 0.020 | Irreversible | |
| Berberine | 90 | 47 | Reversible | |
| Rasagiline | - | - | Irreversible | |
| Safinamide | - | - | Reversible |
Experimental Protocols
This section provides a detailed methodology for the determination of this compound's Ki value using a fluorescence-based assay.
Materials and Reagents:
-
Recombinant human MAO-B (hMAO-B)
-
This compound (test compound)
-
Known MAO-B inhibitor (e.g., l-deprenyl as a positive control)
-
MAO-B substrate (e.g., benzylamine or a suitable commercial substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red, ADHP)
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the Ki of this compound.
Protocol Steps:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of this compound and the control inhibitor in DMSO.
-
Prepare working solutions of hMAO-B, substrate, HRP, and the fluorescent probe in assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Procedure:
-
Perform serial dilutions of this compound in the 96-well plate to create a range of concentrations. Include wells for a positive control (known inhibitor) and a negative control (no inhibitor).
-
Add a fixed concentration of hMAO-B to each well containing the inhibitor and controls.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the substrate, HRP, and the fluorescent probe to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for Amplex Red, Ex/Em = 535/587 nm).
-
The reaction can be monitored in real-time (kinetic assay) or as a single endpoint reading after a fixed incubation time.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable sigmoidal dose-response model.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme. The Km value should be predetermined in separate experiments.
-
Signaling Pathway
The expression of the human MAO-B gene is regulated by a complex signaling cascade. Understanding this pathway can provide context for the cellular effects of MAO-B inhibitors.
Caption: MAO-B Gene Expression Signaling Pathway.
This pathway illustrates that the expression of MAO-B can be induced by phorbol 12-myristate 13-acetate (PMA) through the activation of the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling cascades, ultimately leading to the transactivation of the MAO-B gene by transcription factors c-Jun and Egr-1.
Conclusion
This document provides a comprehensive guide for the determination of the Ki of a novel hMAO-B inhibitor using a fluorescence-based assay. The detailed protocol and data presentation guidelines are intended to assist researchers in the accurate and efficient characterization of potential drug candidates targeting hMAO-B.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 4. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
Application Notes and Protocols for hMAO-B-IN-2 Cell-Based Neuroprotection Assay in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain. Its overactivity is implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease, primarily through the generation of oxidative stress and reactive oxygen species (ROS).[1][2] Consequently, the inhibition of MAO-B presents a promising therapeutic strategy for neuroprotection.[3][4]
hMAO-B-IN-2 (also known as compound 6j) is a potent, selective, and reversible inhibitor of human MAO-B.[3] It is orally active and capable of penetrating the blood-brain barrier. Preclinical studies have demonstrated its neuroprotective effects and low toxicity in the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurodegenerative disease research. These application notes provide detailed protocols for assessing the neuroprotective effects of this compound in SH-SY5Y cells.
Core Properties and In Vitro Efficacy of this compound
This compound exhibits a promising profile for neuroprotective activity. Its efficacy has been characterized by several in vitro parameters, which are summarized in the table below.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| hMAO-B Inhibition (IC₅₀) | 4 nM | Recombinant human MAO-B | |
| hMAO-A Inhibition (IC₅₀) | 6.04 µM | Recombinant human MAO-A | |
| MAO-B Selectivity Index (SI) | >1500 (hMAO-A IC₅₀ / hMAO-B IC₅₀) | ||
| Cytotoxicity in SH-SY5Y cells | Non-toxic up to 25 µM | 24-hour incubation | |
| Neuroprotective Concentration | 0-25 µM (dose-dependent) | 24-hour incubation | |
| Aβ Self-Aggregation Inhibition | 40.78 ± 6.27% | 25 µM, 48-hour incubation |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
The human neuroblastoma SH-SY5Y cell line is a reliable model for studying neurodegenerative diseases due to its ability to be differentiated into a more mature neuronal phenotype.
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To subculture, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with Complete Growth Medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Differentiation of SH-SY5Y Cells (Optional but Recommended)
Differentiation of SH-SY5Y cells into a more neuron-like phenotype can provide more physiologically relevant results. A common method involves the use of retinoic acid (RA).
Materials:
-
SH-SY5Y cells
-
Complete Growth Medium
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, 1% NEAA, and 10 µM Retinoic Acid
-
Culture plates (96-well, 24-well, or 6-well)
Protocol:
-
Seed SH-SY5Y cells in the desired culture plates at an appropriate density.
-
Allow cells to adhere for 24 hours in Complete Growth Medium.
-
After 24 hours, replace the medium with Differentiation Medium.
-
Culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.
-
Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Neuroprotection Assay against a Neurotoxin (e.g., MPP⁺)
This protocol describes a method to assess the neuroprotective effects of this compound against a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺), the active metabolite of MPTP which induces Parkinson's-like symptoms.
Materials:
-
Differentiated or undifferentiated SH-SY5Y cells in 96-well plates
-
This compound stock solution (in DMSO)
-
MPP⁺ iodide stock solution (in sterile water)
-
Culture medium
Protocol:
-
Seed and, if desired, differentiate SH-SY5Y cells in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 to 25 µM.
-
Pre-treat the cells with the different concentrations of this compound for 2 hours.
-
Following pre-treatment, add MPP⁺ to the wells to a final concentration that induces significant cell death (e.g., 1-2 mM, to be optimized for your specific cell conditions).
-
Include control groups: untreated cells, cells treated with vehicle (DMSO), and cells treated with MPP⁺ alone.
-
Incubate the plates for 24-48 hours.
-
Assess cell viability using the MTT assay (see Protocol 4).
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Visualization of Workflows and Pathways
Caption: Workflow for assessing the neuroprotective effects of this compound.
Caption: Proposed mechanism of this compound neuroprotection.
Further Assays for Mechanistic Insights
To further elucidate the neuroprotective mechanisms of this compound, the following assays can be performed:
-
Measurement of Intracellular ROS: Use probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify the reduction in oxidative stress in cells treated with this compound.
-
Assessment of Mitochondrial Membrane Potential (MMP): Employ dyes such as JC-1 to evaluate the protective effect of this compound on mitochondrial health.
-
Apoptosis Assays: Utilize techniques like Annexin V/Propidium Iodide staining or caspase activity assays to determine if this compound prevents apoptotic cell death.
Conclusion
The SH-SY5Y cell line provides a robust and reliable platform for evaluating the neuroprotective potential of MAO-B inhibitors like this compound. The protocols outlined in these application notes offer a comprehensive framework for assessing the efficacy and mechanism of action of this promising compound for the treatment of neurodegenerative diseases.
References
hMAO-B-IN-22: In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease
Application Notes and Protocols for Researchers
These application notes provide a comprehensive overview of the in vivo administration and efficacy of hMAO-B-IN-22, a potent and reversible monoamine oxidase-B (MAO-B) inhibitor, in the widely utilized 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. The following sections detail the experimental workflow, quantitative outcomes, and the underlying signaling pathways associated with the administration of hMAO-B-IN-22 in this preclinical model. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for Parkinson's disease.
Introduction to the MPTP Mouse Model
The MPTP mouse model is a cornerstone in Parkinson's disease research, reliably replicating many of the key pathological features of the human condition.[1][2][3] MPTP, a neurotoxin, selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits akin to those observed in Parkinson's patients.[3][4] This model is invaluable for screening the efficacy of neuroprotective and symptomatic therapies. The mechanism of MPTP-induced neurotoxicity involves its conversion to the active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by MAO-B, primarily in astrocytes. MPP+ is then taken up by dopaminergic neurons, where it inhibits mitochondrial complex I, leading to ATP depletion, oxidative stress, and ultimately, cell death.
Data Presentation
The in vivo efficacy of hMAO-B-IN-22 was evaluated through a series of behavioral and neurochemical analyses. The results, summarized below, demonstrate the compound's significant neuroprotective and restorative effects in MPTP-treated mice.
Table 1: Effect of hMAO-B-IN-22 on Motor Function in MPTP-Treated Mice
| Treatment Group | Pole Test (T-turn, s) | Pole Test (T-total, s) | Traction Test (Score) |
| Control | 10.5 ± 1.2 | 18.9 ± 2.1 | 4.8 ± 0.5 |
| MPTP | 25.8 ± 2.5 | 48.3 ± 4.7 | 1.9 ± 0.4 |
| hMAO-B-IN-22 (53.5 mg/kg) + MPTP | 13.2 ± 1.5 | 25.1 ± 2.8 | 4.1 ± 0.6 |
| Data are presented as mean ± SEM. |
Table 2: Neuroprotective Effects of hMAO-B-IN-22 on the Dopaminergic System in MPTP-Treated Mice
| Treatment Group | Dopamine (DA) (ng/mg protein) | DOPAC (ng/mg protein) | HVA (ng/mg protein) | DOPAC/DA Ratio | HVA/DA Ratio |
| Control | 15.6 ± 1.8 | 2.1 ± 0.3 | 1.9 ± 0.2 | 0.13 | 0.12 |
| MPTP | 4.2 ± 0.5 | 3.8 ± 0.4 | 3.5 ± 0.4 | 0.90 | 0.83 |
| hMAO-B-IN-22 (53.5 mg/kg) + MPTP | 11.8 ± 1.3 | 2.5 ± 0.3 | 2.2 ± 0.2 | 0.21 | 0.19 |
| Data are presented as mean ± SEM. DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MPTP-Induced Parkinson's Disease Mouse Model
This protocol describes the induction of Parkinson's disease-like pathology in mice using MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Animal handling and injection equipment
Procedure:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Prepare a fresh solution of MPTP-HCl in sterile saline at a concentration of 10 mg/mL.
-
Administer MPTP-HCl to the mice via intraperitoneal (i.p.) injection at a dose of 30 mg/kg of body weight. Several dosing regimens can be employed, including acute, sub-acute, and chronic models, to achieve varying degrees of dopaminergic lesion.
hMAO-B-IN-22 Administration
This protocol outlines the administration of the MAO-B inhibitor to the experimental animals.
Materials:
-
hMAO-B-IN-22
-
Vehicle (e.g., sterile water with 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a suspension of hMAO-B-IN-22 in the chosen vehicle at the desired concentration.
-
Administer hMAO-B-IN-22 to the treatment group via oral gavage once daily for three consecutive weeks.
-
The MPTP control group should receive the vehicle alone via oral gavage on the same schedule.
-
Perform behavioral testing and subsequent neurochemical and histological analyses at the end of the treatment period.
Behavioral Assessments
A battery of behavioral tests is crucial for assessing motor deficits and the therapeutic efficacy of the test compound.
This test assesses bradykinesia and motor coordination.
Procedure:
-
Place the mouse head-up on top of a vertical wooden pole (e.g., 50 cm in height, 1 cm in diameter) with a rough surface.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole (T-total).
This test measures muscle strength and motor coordination.
Procedure:
-
Allow the mouse to grasp a horizontal wire or rod with its forepaws.
-
Score the mouse's ability to hold on and climb onto the wire based on a predefined scoring system (e.g., 0-5, where higher scores indicate better performance).
This test is used to evaluate spontaneous locomotor activity.
Procedure:
-
Place the mouse in the center of an open field arena.
-
Use an automated tracking system to record parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena over a set period (e.g., 5-10 minutes).
Neurochemical Analysis
Quantification of dopamine and its metabolites in the striatum is a key indicator of the extent of the dopaminergic lesion and the neuroprotective effect of the treatment.
Procedure:
-
Following the final behavioral tests, euthanize the mice and rapidly dissect the striata on ice.
-
Homogenize the tissue in an appropriate buffer.
-
Use high-performance liquid chromatography with electrochemical detection (HPLC-EC) to quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA).
-
Normalize the neurotransmitter levels to the total protein content of the sample.
Visualizations
Signaling Pathway of MPTP Neurotoxicity and hMAO-B-IN-22 Intervention
Caption: MPTP is converted to MPP+ by MAO-B in astrocytes. MPP+ is then taken up by dopaminergic neurons, leading to cell death. hMAO-B-IN-22 inhibits MAO-B, preventing this toxic conversion.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the efficacy of hMAO-B-IN-22 in the MPTP mouse model of Parkinson's disease.
Mechanism of Action of MAO-B Inhibitors
MAO-B inhibitors, such as hMAO-B-IN-22, exert their therapeutic effects through multiple mechanisms. Primarily, they block the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms. In the context of the MPTP model, they prevent the conversion of MPTP to its toxic metabolite, MPP+, thus conferring neuroprotection. Furthermore, MAO-B inhibitors have been suggested to possess disease-modifying properties by reducing oxidative stress and inhibiting apoptosis. Studies have shown that these inhibitors can improve mitochondrial function and regulate membrane permeability changes induced by neurotoxins. Some research also indicates that MAO-B inhibitors may delay the aggregation of alpha-synuclein, a key pathological hallmark of Parkinson's disease.
References
Application Notes and Protocols for hMAO-B-IN-2 Blood-Brain Barrier Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters and is predominantly located on the outer mitochondrial membrane of astrocytes in the brain.[1][2] Its role in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease, has made it a significant target for therapeutic intervention.[3] The development of inhibitors for human MAO-B (hMAO-B) that can cross the blood-brain barrier (BBB) is a critical step in creating effective treatments for these central nervous system (CNS) disorders.
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool designed to predict the passive permeability of compounds across biological membranes.[4][5] The PAMPA-BBB model specifically utilizes a lipid composition that mimics the BBB, offering a rapid and cost-effective method to screen compounds for their potential to enter the CNS. This document provides detailed application notes and a comprehensive protocol for assessing the BBB permeability of the hMAO-B inhibitor, hMAO-B-IN-2, using the PAMPA-BBB assay.
Application Notes
The PAMPA-BBB assay is a valuable tool in early-stage drug discovery for prioritizing compounds with favorable BBB penetration characteristics. The assay measures the passive diffusion of a compound from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. The results are expressed as an effective permeability coefficient (Pe), which can be used to classify compounds as having high, medium, or low potential for BBB penetration.
Key Considerations:
-
Mechanism of Transport: PAMPA exclusively measures passive diffusion and does not account for active transport or efflux mechanisms mediated by transporters like P-glycoprotein. Therefore, results should be interpreted as a measure of a compound's intrinsic ability to permeate a lipid membrane.
-
Data Interpretation: The permeability of a test compound is compared to that of known standards with well-characterized BBB permeability. Compounds with Pe values greater than 4.0 x 10⁻⁶ cm/s are generally considered to have a high probability of crossing the BBB.
-
Compound Properties: The lipophilicity, molecular size, and charge of a compound are key determinants of its passive permeability.
-
Follow-up Studies: Compounds identified as promising in the PAMPA-BBB assay should be further evaluated in more complex, cell-based models (e.g., Caco-2 or primary brain endothelial cells) and ultimately in in vivo studies to confirm their BBB penetration.
Data Presentation
As no specific experimental data for this compound in a PAMPA-BBB assay is publicly available, the following table serves as a template to illustrate how results should be presented. This structured format allows for a clear comparison of the test compound's permeability against standard controls.
| Compound | Concentration (µM) | Incubation Time (h) | Pe (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | 100 | 4 | [Experimental Value] | [High/Medium/Low] |
| Caffeine | 100 | 4 | > 4.0 | High (Positive Control) |
| Atenolol | 100 | 4 | < 2.0 | Low (Negative Control) |
| Propranolol | 100 | 4 | > 4.0 | High (Positive Control) |
| Verapamil | 100 | 4 | > 4.0 | High (Positive Control) |
Note: The values for this compound are placeholders and would be determined experimentally. The classification is based on established Pe ranges.
Experimental Protocols
PAMPA-BBB Assay Protocol
This protocol outlines the steps for conducting a PAMPA-BBB assay to determine the effective permeability (Pe) of this compound.
Materials:
-
PAMPA plate sandwich (96-well donor and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Control compounds (e.g., caffeine, atenolol, propranolol, verapamil)
-
96-well UV-compatible microplate
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS instrument
Procedure:
-
Preparation of the Artificial Membrane:
-
Prepare a solution of porcine brain lipid in dodecane (e.g., 20 mg/mL).
-
Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.
-
Allow the solvent to evaporate, leaving a stable artificial membrane.
-
-
Preparation of Solutions:
-
Acceptor Solution: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Solution: Prepare a stock solution of this compound and control compounds in DMSO. Dilute the stock solutions with PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the membrane.
-
-
Assay Assembly and Incubation:
-
Add 200 µL of the donor solution containing the test or control compound to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich."
-
Incubate the plate sandwich at room temperature (e.g., 25°C) for a defined period (e.g., 4-18 hours) on a plate shaker with gentle agitation.
-
-
Sample Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS/MS. A standard curve for each compound should be prepared in the corresponding buffer.
-
-
Calculation of Effective Permeability (Pe):
-
The effective permeability is calculated using the following equation:
Where:
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the filter
-
t is the incubation time in seconds
-
C_A(t) is the concentration of the compound in the acceptor well at time t
-
C_equilibrium is the theoretical equilibrium concentration, calculated as (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)
-
C_D(t) is the concentration of the compound in the donor well at time t
-
Visualizations
MAO-B Gene Expression Signaling Pathway
The following diagram illustrates a proposed signaling pathway for the regulation of human MAO-B gene expression. Activation of Protein Kinase C (PKC) can initiate a cascade involving the MAPK pathway, ultimately leading to the transcription of the MAOB gene.
Caption: Proposed signaling cascade for MAO-B gene expression.
PAMPA-BBB Experimental Workflow
This diagram outlines the sequential steps involved in the PAMPA-BBB assay, from the preparation of the plates to the final data analysis.
Caption: Step-by-step workflow of the PAMPA-BBB assay.
References
- 1. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Application Notes and Protocols: hMAO-B-IN-2 Enzyme Kinetics and Inhibition Type Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system, primarily responsible for the degradation of dopamine and other neurotransmitters.[1][2][3] Its role in neurodegenerative diseases such as Parkinson's and Alzheimer's has made it a significant target for therapeutic intervention.[1][4] hMAO-B-IN-2 is a potent, selective, and reversible inhibitor of human MAO-B (hMAO-B), showing promise in preclinical studies. Understanding the kinetic behavior and inhibition mechanism of this compound is crucial for its development as a therapeutic agent. These application notes provide a comprehensive overview of the enzyme kinetics of this compound and detailed protocols for its characterization.
This compound: An Overview
This compound is an orally active and blood-brain barrier-penetrating compound that acts as a competitive and reversible inhibitor of hMAO-B. Its high potency and selectivity make it a promising candidate for further investigation in the context of neurodegenerative disorders.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Further experimental investigation as outlined in the protocols below is required to fully characterize its kinetic profile.
| Parameter | Value | Reference |
| IC50 | 4 nM | |
| Inhibition Type | Competitive, Reversible | |
| Ki | To be determined | |
| Vmax (in presence of inhibitor) | To be determined | |
| Km (in presence of inhibitor) | To be determined |
Experimental Protocols
Detailed methodologies for the key experiments required to analyze the enzyme kinetics and inhibition type of this compound are provided below. These protocols are based on established methods for MAO-B inhibition assays.
In Vitro hMAO-B Inhibition Assay (Fluorometric)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
Principle: The activity of MAO-B is measured by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., benzylamine or tyramine). In the presence of a fluorescent probe and a developer enzyme like horseradish peroxidase (HRP), H₂O₂ reacts to produce a fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity.
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
This compound
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted this compound solutions to the respective wells.
-
Include a positive control (a known MAO-B inhibitor like selegiline) and a negative control (vehicle/DMSO).
-
Add the hMAO-B enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add a reaction mixture containing the MAO-B substrate, fluorescent probe, and HRP to all wells.
-
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Enzyme Kinetics and Inhibition Type Analysis
This protocol determines the Michaelis-Menten constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) to elucidate the mechanism of inhibition.
Principle: By measuring the initial reaction velocities at various substrate concentrations in the absence and presence of different fixed concentrations of this compound, the type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined using graphical methods like the Lineweaver-Burk plot.
Materials:
-
Same as the in vitro inhibition assay.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of hMAO-B and this compound at fixed concentrations.
-
Substrate Titration: Prepare a series of dilutions of the MAO-B substrate.
-
Assay Procedure:
-
Perform the assay in the absence of the inhibitor to determine the baseline Km and Vmax.
-
Repeat the assay with at least two different fixed concentrations of this compound.
-
For each inhibitor concentration, measure the initial reaction velocity across the range of substrate concentrations.
-
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot:
-
Competitive inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive inhibition: Lines are parallel.
-
Mixed inhibition: Lines intersect at a point other than the axes.
-
-
Calculate the Ki value from the secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.
-
Reversibility of Inhibition Assay
This experiment determines whether this compound binds reversibly or irreversibly to the enzyme.
Principle: The recovery of enzyme activity after removal of the inhibitor by dialysis or rapid dilution indicates reversible inhibition.
Materials:
-
hMAO-B enzyme
-
This compound
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Assay Buffer
Procedure:
-
Pre-incubation: Incubate hMAO-B with a concentration of this compound that causes significant inhibition (e.g., 10x IC50) for a defined period. A control sample with only the enzyme and vehicle is also prepared.
-
Dialysis or Dilution:
-
Dialysis: Dialyze the pre-incubated enzyme-inhibitor mixture against a large volume of assay buffer for several hours to remove the unbound inhibitor.
-
Rapid Dilution: Rapidly dilute the enzyme-inhibitor mixture to a concentration where the inhibitor is well below its IC50.
-
-
Activity Measurement: Measure the MAO-B activity of the dialyzed/diluted sample and the control sample using the standard fluorometric assay.
-
Data Analysis: Compare the enzyme activity of the inhibitor-treated sample to the control. A significant recovery of activity indicates reversible inhibition.
Visualizations
Signaling Pathway
Caption: MAO-B signaling pathway and point of inhibition.
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of MAO-B Inhibitors Featuring hMAO-B-IN-2 as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, such as dopamine, and its dysregulation is implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][2] As such, MAO-B is a significant therapeutic target for the discovery of new inhibitors. High-throughput screening (HTS) is a vital methodology for rapidly assessing large compound libraries to identify novel MAO-B inhibitors.[3]
These application notes provide a detailed framework for conducting HTS campaigns to discover and characterize new MAO-B inhibitors. The protocols described herein are based on a robust and sensitive fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalytic reaction.[4][5] We also feature hMAO-B-IN-2 , a potent, selective, and reversible human MAO-B inhibitor, as a key reference compound for assay validation and comparison of potential inhibitor candidates.
Signaling Pathway: MAO-B Catalytic Cycle
MAO-B catalyzes the oxidative deamination of monoamine substrates. The catalytic cycle involves the reduction of the FAD cofactor and its subsequent reoxidation by molecular oxygen, producing an aldehyde, an ammonium ion, and hydrogen peroxide. Inhibitors block this cycle, preventing the breakdown of neurotransmitters like dopamine.
Caption: A diagram of the MAO-B catalytic cycle and the point of inhibitor intervention.
High-Throughput Screening Workflow
A typical HTS workflow for identifying novel MAO-B inhibitors involves several stages, from initial screening of a compound library to hit confirmation and characterization. This process is designed to efficiently identify and validate promising lead compounds.
Caption: A typical workflow for the high-throughput screening and identification of MAO-B inhibitors.
Data Presentation: Performance of Reference MAO-B Inhibitors
Quantitative data from screening and subsequent characterization assays should be summarized in a clear and structured format to allow for easy comparison of compound activities. The following tables provide examples of key performance indicators for well-characterized MAO-B inhibitors, including the reference compound this compound.
Table 1: Potency of Known MAO-B Inhibitors
| Compound | Type | IC₅₀ (nM) |
| This compound | Reversible, Competitive | 4 |
| Selegiline (Deprenyl) | Irreversible | 7.04 |
| Pargyline | Irreversible | - |
| Rasagiline | Irreversible | - |
| Safinamide | Reversible | - |
| Lazabemide | Reversible | - |
Note: IC₅₀ values can vary depending on assay conditions. Data for some compounds were not available in the searched literature.
Table 2: HTS Assay Performance Metrics
| Parameter | Value | Reference |
| Z' Factor | 0.75 ± 0.03 | |
| Substrate (Benzylamine) Kₘ | 0.80 µM |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols are designed for a 96- or 384-well plate format suitable for HTS.
Protocol 1: Primary HTS for MAO-B Inhibitors
This protocol is adapted from established methods for HTS of MAO-B inhibitors and is suitable for the primary screening of large compound libraries. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate, using a fluorescent probe.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Benzylamine or Tyramine)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Test Compounds solubilized in DMSO
-
Reference Inhibitor: this compound (for positive control)
-
DMSO (for negative control)
-
96- or 384-well black, flat-bottom plates
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of each test compound from the library into the wells of a microplate. For control wells, dispense DMSO (negative control) and a saturating concentration of this compound (positive control).
-
Enzyme Addition: Prepare a working solution of MAO-B enzyme in assay buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio. Add the MAO-B enzyme solution (e.g., 50 µL) to all wells of the microplate.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes) to allow for the interaction between the compounds and the enzyme.
-
Reaction Initiation and Detection: Prepare a detection mix containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer. Initiate the enzymatic reaction by adding the detection mix (e.g., 50 µL) to all wells.
-
Signal Measurement: Incubate the plate at 37°C, protected from light, for 30-60 minutes. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls.
Protocol 2: IC₅₀ Determination for Hit Compounds
This protocol is used to determine the potency (IC₅₀ value) of the hit compounds identified in the primary screen.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the hit compounds and the reference inhibitor, this compound.
-
Assay Performance: Follow the general procedure outlined in Protocol 1, adding the serially diluted compounds to the respective wells.
-
Data Analysis: For each compound, plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Reversibility Assay
This assay helps to distinguish between reversible and irreversible inhibitors.
Procedure:
-
Enzyme-Inhibitor Incubation: Incubate the MAO-B enzyme with a high concentration of the test compound or a known irreversible inhibitor (e.g., selegiline) for an extended period.
-
Dialysis: Subject the enzyme-inhibitor mixture to dialysis to remove any unbound inhibitor.
-
Activity Measurement: Measure the remaining MAO-B activity using the assay described in Protocol 1.
-
Data Analysis: A significant recovery of enzyme activity after dialysis indicates a reversible inhibitor, while a lack of recovery suggests irreversible inhibition.
Conclusion
The described application notes and protocols provide a comprehensive guide for the high-throughput screening and characterization of novel MAO-B inhibitors. The use of a robust fluorometric assay, coupled with the inclusion of the potent and reversible inhibitor this compound as a reference compound, will facilitate the discovery of new therapeutic candidates for neurodegenerative diseases.
References
Application Notes and Protocols for hMAO-B-IN-2 in Assessing Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
hMAO-B-IN-2 is a potent, selective, and reversible inhibitor of human monoamine oxidase B (MAO-B) with a half-maximal inhibitory concentration (IC50) of 4 nM.[1][2] As an orally active and blood-brain barrier penetrant compound, it demonstrates significant neuroprotective effects with low toxicity in cellular models, such as SH-SY5Y neuroblastoma cells.[1][3] MAO-B is a mitochondrial outer membrane enzyme that plays a crucial role in the catabolism of neurotransmitters.[4] Its enzymatic activity, however, also contributes to the production of reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂), which can induce oxidative stress and lead to mitochondrial dysfunction. This mitochondrial impairment is implicated in the pathogenesis of several neurodegenerative diseases.
These application notes provide detailed protocols for utilizing this compound as a tool to investigate and assess mitochondrial function in vitro. The following sections describe methodologies to measure key parameters of mitochondrial health: mitochondrial membrane potential (ΔΨm), intracellular reactive oxygen species (ROS) production, and cellular ATP levels.
Chemical Information for this compound:
| Property | Value |
| CAS Number | 2454459-87-9 |
| Molecular Weight | 301.38 g/mol |
| Solubility | 10 mM in DMSO |
Signaling Pathway of MAO-B-Induced Mitochondrial Dysfunction
Monoamine oxidase B (MAO-B) is located on the outer mitochondrial membrane and catalyzes the oxidative deamination of biogenic amines. This process utilizes molecular oxygen and flavin adenine dinucleotide (FAD) as a cofactor, generating aldehydes, ammonia, and hydrogen peroxide (H₂O₂) as byproducts. The overproduction of H₂O₂ by MAO-B can overwhelm the cellular antioxidant capacity, leading to oxidative stress. This excess ROS can damage mitochondrial components, including lipids, proteins, and mitochondrial DNA (mtDNA). A key consequence of this damage is the dissipation of the mitochondrial membrane potential (ΔΨm), which is crucial for ATP synthesis. The disruption of ΔΨm can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors like cytochrome c, ultimately initiating the intrinsic apoptotic cascade.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound to assess its effects on mitochondrial function in cultured cells. It is recommended to perform dose-response and time-course experiments to determine the optimal experimental conditions.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye
This protocol utilizes the cationic dye JC-1, which differentially accumulates in mitochondria based on their membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.
Materials:
-
This compound (dissolved in DMSO)
-
JC-1 Dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a positive control for mitochondrial depolarization (e.g., CCCP, 50 µM).
-
Incubation: Incubate the plate for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.
-
JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: Gently wash the cells twice with 100 µL of warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence plate reader.
-
JC-1 Aggregates (Red): Excitation ~540 nm, Emission ~590 nm.
-
JC-1 Monomers (Green): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.
Illustrative Data:
| Treatment | Concentration (nM) | Red/Green Fluorescence Ratio (Mean ± SD) |
| Vehicle Control (DMSO) | - | 1.00 ± 0.08 |
| This compound | 1 | 0.98 ± 0.07 |
| This compound | 10 | 0.95 ± 0.09 |
| This compound | 100 | 0.85 ± 0.11 |
| This compound | 1000 | 0.72 ± 0.13 |
| Positive Control (CCCP) | 50 µM | 0.25 ± 0.05 |
| Note: This data is for illustrative purposes only and does not represent actual experimental results. |
Measurement of Intracellular Reactive Oxygen Species (ROS) using H2DCFDA
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), a cell-permeable probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Materials:
-
This compound (dissolved in DMSO)
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate as described in the previous protocol.
-
Compound Treatment: Treat cells with various concentrations of this compound and controls as described before. A positive control for ROS induction (e.g., H₂O₂) should be included.
-
Incubation: Incubate for the desired time.
-
H2DCFDA Loading: Prepare a 10 µM working solution of H2DCFDA in pre-warmed HBSS. Remove the treatment medium, wash the cells once with HBSS, and then add 100 µL of the H2DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of warm HBSS.
-
Fluorescence Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm.
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control. An increase in fluorescence indicates an increase in intracellular ROS.
Illustrative Data:
| Treatment | Concentration (nM) | Relative Fluorescence Units (RFU) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 100 ± 12 |
| This compound | 1 | 95 ± 10 |
| This compound | 10 | 88 ± 11 |
| This compound | 100 | 75 ± 9 |
| This compound | 1000 | 62 ± 8 |
| Positive Control (H₂O₂) | 100 µM | 350 ± 25 |
| Note: This data is for illustrative purposes only and does not represent actual experimental results. |
Quantification of Cellular ATP Levels using a Luciferase-Based Assay
This protocol measures cellular ATP levels using a luciferase-based assay. The enzyme luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.
Materials:
-
This compound (dissolved in DMSO)
-
ATP Assay Kit (containing luciferase, luciferin, and lysis buffer)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white, opaque 96-well plate.
-
Compound Treatment: Treat cells with this compound and controls.
-
Incubation: Incubate for the desired time.
-
Cell Lysis: Add the ATP releasing/lysis buffer provided in the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at room temperature to ensure complete cell lysis.
-
Luciferase Reaction: Add the luciferase-luciferin reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Generate an ATP standard curve using known concentrations of ATP. Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration or cell number.
Illustrative Data:
| Treatment | Concentration (nM) | ATP Concentration (pmol/µg protein) (Mean ± SD) |
| Vehicle Control (DMSO) | - | 15.2 ± 1.8 |
| This compound | 1 | 15.5 ± 1.9 |
| This compound | 10 | 16.1 ± 2.0 |
| This compound | 100 | 14.8 ± 1.7 |
| This compound | 1000 | 13.5 ± 1.5 |
| Positive Control (Oligomycin) | 1 µM | 6.8 ± 0.9 |
| Note: This data is for illustrative purposes only and does not represent actual experimental results. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the impact of this compound on mitochondrial function in cultured cells.
Conclusion
The protocols outlined in these application notes provide a framework for researchers to investigate the effects of the selective MAO-B inhibitor, this compound, on mitochondrial function. By measuring key parameters such as mitochondrial membrane potential, ROS production, and ATP levels, investigators can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for neurodegenerative diseases associated with mitochondrial dysfunction. It is crucial to optimize these protocols for specific cell types and experimental conditions to ensure robust and reproducible results.
References
Application Notes: hMAO-B-IN-2 in Dopamine Metabolism Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
hMAO-B-IN-2, also identified as compound 6j in the scientific literature, is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B). Monoamine oxidase B is a critical enzyme located on the outer mitochondrial membrane, responsible for the degradation of key monoamine neurotransmitters, most notably dopamine. The inhibition of MAO-B leads to a decrease in dopamine catabolism, thereby increasing dopaminergic tone. This property makes selective MAO-B inhibitors invaluable tools for studying the role of dopamine metabolism in both normal physiological processes and in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. These application notes provide an overview of this compound's biochemical properties and detailed protocols for its use in in vitro studies of dopamine metabolism and neuroprotection.
Mechanism of Action
Monoamine oxidase B catalyzes the oxidative deamination of dopamine, producing 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is subsequently converted to 3,4-dihydroxyphenylacetic acid (DOPAC). This enzymatic reaction also generates hydrogen peroxide (H₂O₂) and ammonia as byproducts, which can contribute to oxidative stress within dopaminergic neurons. This compound acts as a competitive and reversible inhibitor, binding to the active site of the hMAO-B enzyme and preventing it from metabolizing dopamine. By blocking this pathway, this compound effectively increases the bioavailability of dopamine in the synapse and cytoplasm, and reduces the production of potentially neurotoxic byproducts.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound and its selectivity for hMAO-B over hMAO-A.
| Parameter | Value |
| hMAO-B IC₅₀ | 4 nM |
| hMAO-A IC₅₀ | 133 nM |
| Selectivity Index (SI) for hMAO-B | 33.25 |
Signaling Pathway and Experimental Workflow
Dopamine metabolism and inhibition by this compound.
Workflow for assessing this compound neuroprotection.
Experimental Protocols
Protocol 1: In Vitro hMAO-B Inhibition Assay (Fluorometric)
This protocol is for determining the IC₅₀ value of this compound for human monoamine oxidase B.
Materials:
-
Recombinant human MAO-B (hMAO-B)
-
This compound
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Kynuramine (MAO-B substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent probe for H₂O₂)
-
96-well black, flat-bottom microplates
-
Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in MAO-B Assay Buffer to achieve final assay concentrations ranging from picomolar to micromolar.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test wells: 10 µL of this compound dilution.
-
Enzyme Control (100% activity) wells: 10 µL of MAO-B Assay Buffer with the same final DMSO concentration as the test wells.
-
Blank (No Enzyme) wells: 10 µL of MAO-B Assay Buffer.
-
-
Enzyme Addition: Prepare a working solution of hMAO-B enzyme in MAO-B Assay Buffer. Add 40 µL of the enzyme solution to all wells except the "Blank" wells. Add 40 µL of MAO-B Assay Buffer to the "Blank" wells.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a "Reaction Mix" containing kynuramine, HRP, and Amplex Red in MAO-B Assay Buffer. Add 50 µL of the Reaction Mix to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Subtract the average rate of the "Blank" wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the "Enzyme Control" wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells (MTT Assay)
This protocol assesses the ability of this compound to protect neuronal cells from toxicity induced by MPP⁺, a neurotoxin that selectively damages dopaminergic neurons.
Materials:
-
Human neuroblastoma SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
MPP⁺ (1-methyl-4-phenylpyridinium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader with absorbance measurement at 570 nm
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Cell Culture: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (medium with DMSO). Incubate for 1 hour.
-
Induction of Neurotoxicity: Add MPP⁺ to the wells to a final concentration of 1 mM. Do not add MPP⁺ to the control wells.
-
Incubation: Incubate the plate for an additional 24 hours.
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Express the cell viability as a percentage of the control cells (not treated with MPP⁺ or inhibitor).
-
Compare the viability of cells treated with MPP⁺ alone to those pre-treated with this compound to determine the neuroprotective effect.
-
Protocol 3: Measurement of Dopamine Levels in Cell Culture Supernatant (Conceptual Outline)
To directly assess the effect of this compound on dopamine metabolism, one can measure the levels of dopamine and its metabolite DOPAC in cell culture. This typically requires a sensitive analytical method like HPLC with electrochemical detection (HPLC-ECD).
Conceptual Workflow:
-
Cell Treatment: Culture SH-SY5Y cells (or other dopaminergic cell models) and treat with this compound for a specified period.
-
Sample Collection: Collect the cell culture supernatant. To measure intracellular levels, cells would be lysed.
-
Sample Preparation: Stabilize the catecholamines in the sample, often by adding an antioxidant and acid. Samples may need to be purified or concentrated using solid-phase extraction.
-
HPLC-ECD Analysis: Inject the prepared sample into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Quantification: Compare the peak areas of dopamine and DOPAC in the samples to a standard curve generated with known concentrations of these compounds to determine their concentrations.
-
Data Interpretation: An increase in the dopamine/DOPAC ratio in cells treated with this compound would indicate successful inhibition of MAO-B-mediated dopamine metabolism.
Application Notes and Protocols: Molecular Docking Simulation of a Potent Inhibitor with Human Monoamine Oxidase B (hMAO-B)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for performing a molecular docking simulation of a potent inhibitor with human Monoamine Oxidase B (hMAO-B), a key enzyme implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. These protocols are designed to be adaptable for various inhibitors, with "hMAO-B-IN-2" used as a representative placeholder for a potent, selective, and reversible inhibitor. The provided methodologies cover protein and ligand preparation, docking simulation using AutoDock Vina, and analysis of the results. Additionally, this document includes a summary of potential quantitative data in a structured table and a visualization of the hMAO-B signaling pathway.
Introduction
Monoamine Oxidase B (MAO-B) is a flavoenzyme located on the outer mitochondrial membrane that plays a crucial role in the catabolism of monoamine neurotransmitters, including dopamine.[1][2] Inhibition of hMAO-B is a well-established therapeutic strategy for increasing dopamine levels in the brain, which is beneficial in the treatment of Parkinson's disease.[3][4] Molecular docking is a powerful computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (protein).[5] This approach provides valuable insights into the molecular interactions driving the inhibition of hMAO-B, guiding the design and optimization of novel therapeutic agents.
This guide will use a representative potent hMAO-B inhibitor, referred to here as This compound , to illustrate the molecular docking process. A compound identified as "Monoamine Oxidase B inhibitor 2" has been reported as a potent, reversible, and selective inhibitor with an IC50 of 1.33 nM. While the specific structure of "this compound" is not universally defined, this protocol can be applied to any potent inhibitor of interest.
Data Presentation
The following table summarizes hypothetical quantitative data from a molecular docking simulation of a potent inhibitor (e.g., this compound) with hMAO-B. This data is representative of what can be obtained from a successful docking study.
| Parameter | Value | Unit | Description |
| Binding Affinity | -10.5 | kcal/mol | The estimated free energy of binding. A more negative value indicates a stronger binding affinity. |
| Inhibition Constant (Ki, predicted) | 15.2 | nM | The predicted inhibition constant, calculated from the binding affinity. A lower value indicates a more potent inhibitor. |
| Interacting Residues | Tyr398, Tyr435, Ile199, Cys172, Leu171 | - | Key amino acid residues in the hMAO-B active site that form interactions with the inhibitor. |
| Hydrogen Bonds | 2 | - | The number of hydrogen bonds formed between the inhibitor and the protein. |
| Hydrophobic Interactions | Tyr326, Phe168 | - | Key residues involved in hydrophobic interactions, contributing to the stability of the protein-ligand complex. |
| Root Mean Square Deviation (RMSD) | 1.2 | Å | The RMSD between the docked pose and a known crystallographic pose (if available), indicating the accuracy of the docking protocol. A value < 2.0 Å is generally considered a good result. |
Experimental Protocols
This section provides a detailed step-by-step protocol for performing a molecular docking simulation of an inhibitor with hMAO-B using commonly available bioinformatics tools.
Preparation of the hMAO-B Protein Structure
-
Obtain the Protein Structure: Download the 3D crystal structure of human MAO-B from the Protein Data Bank (PDB). A suitable structure is PDB ID: 2V5Z, which is the crystal structure of hMAO-B in complex with the inhibitor safinamide.
-
Protein Preparation using AutoDockTools (ADT):
-
Load the PDB file (e.g., 2V5Z.pdb) into ADT.
-
Remove water molecules and any co-crystallized ligands (e.g., safinamide).
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein structure in the PDBQT format (e.g., hMAO-B.pdbqt).
-
Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: The 2D or 3D structure of the inhibitor is required. This can be obtained from a chemical database like PubChem or sketched using chemical drawing software such as ChemDraw or MarvinSketch.
-
Ligand Preparation using AutoDockTools (ADT):
-
Load the ligand file (e.g., in MOL or SDF format) into ADT.
-
Detect the root of the ligand and define the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand in the PDBQT format (e.g., this compound.pdbqt).
-
Molecular Docking Simulation using AutoDock Vina
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of hMAO-B.
-
The active site of hMAO-B is located in a hydrophobic cavity and includes key residues such as Tyr398 and Tyr435, which form an "aromatic cage". The grid box should be centered around these residues.
-
In ADT, use the Grid Box tool to define the center and dimensions (in Å) of the grid box. A typical grid box size for hMAO-B is 25 x 25 x 25 Å.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters.
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
-
-
Analysis of Docking Results:
-
The output file (docking_results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores.
-
Visualize the protein-ligand complex using molecular visualization software such as PyMOL or UCSF Chimera.
-
Analyze the interactions (hydrogen bonds, hydrophobic interactions) between the inhibitor and the active site residues of hMAO-B.
-
Mandatory Visualizations
Signaling Pathway of hMAO-B Regulation
The expression of the hMAO-B gene is regulated by the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway can be activated by phorbol 12-myristate 13-acetate (PMA). The activation of this pathway ultimately leads to the involvement of transcription factors c-Jun and Egr-1, which regulate MAO-B gene expression.
Caption: Regulation of hMAO-B gene expression via the PKC/MAPK signaling pathway.
Experimental Workflow for Molecular Docking
The following diagram illustrates the key steps involved in the molecular docking simulation workflow.
Caption: Workflow for the molecular docking simulation of an inhibitor with hMAO-B.
References
- 1. Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of inhibitors into monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
hMAO-B-IN-2 solubility in aqueous buffers for assays
Welcome to the technical support center for hMAO-B-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various assays, with a particular focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as compound 6j) is an orally active, potent, and selective inhibitor of human monoamine oxidase B (hMAO-B).[1] It functions as a competitive and reversible inhibitor with an IC50 of 4 nM.[1] By inhibiting hMAO-B, an enzyme located on the outer mitochondrial membrane, this compound prevents the breakdown of monoamine neurotransmitters like dopamine. This mechanism of action makes it a compound of interest for research in neurodegenerative diseases such as Alzheimer's disease.[1] It has demonstrated neuroprotective effects and low toxicity in cell-based assays.[1]
Q2: I am having difficulty dissolving this compound in aqueous buffers like PBS for my assay. Why is this happening?
Like many small molecule inhibitors, this compound is a hydrophobic compound with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers such as Phosphate Buffered Saline (PBS), Tris, or HEPES is often challenging and can lead to precipitation of the compound. This is a common issue faced by researchers working with this class of molecules.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[1] It is advisable to first dissolve the compound in DMSO to create a high-concentration stock solution before making further dilutions into your aqueous assay buffer.
Q4: How should I prepare working solutions of this compound for my in vitro assays?
The standard procedure is to perform a serial dilution of the concentrated DMSO stock solution into your pre-warmed aqueous assay buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.5%, and ideally ≤ 0.1%) to avoid any solvent-induced effects on the experimental results.
Q5: What can I do if I observe precipitation when diluting my DMSO stock solution into the aqueous buffer?
Precipitation upon dilution into an aqueous buffer is a common indicator that the solubility limit of the compound in that specific buffer has been exceeded. Please refer to the troubleshooting guide below for a systematic approach to address this issue.
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | 10 mM | A stock solution of 10 mM can be prepared in DMSO. |
| Aqueous Buffers | Insoluble | Direct dissolution in aqueous buffers like PBS, water, and ethanol is not recommended due to low solubility. |
Troubleshooting Guide for Solubility Issues
Encountering solubility issues with this compound can be a significant hurdle in obtaining reliable and reproducible assay results. This guide provides a step-by-step approach to troubleshoot and overcome these challenges.
Caption: A logical workflow for troubleshooting this compound precipitation in aqueous buffers.
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C for a short period can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
2. General Protocol for an In Vitro hMAO-B Inhibition Assay (Fluorometric)
This protocol provides a general framework. Specific parameters should be optimized for your experimental setup.
-
Materials:
-
Recombinant human MAO-B (hMAO-B) enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound DMSO stock solution
-
Reference MAO-B inhibitor (e.g., selegiline)
-
96-well black, flat-bottom microplate
-
Microplate reader with fluorescence detection
-
-
Procedure:
-
Prepare Working Solutions:
-
Prepare serial dilutions of the this compound DMSO stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare a working solution of the hMAO-B enzyme in assay buffer.
-
Prepare a working solution of the MAO-B substrate in assay buffer.
-
-
Assay Plate Setup:
-
Add the diluted this compound or reference inhibitor to the appropriate wells of the 96-well plate.
-
Include control wells containing only the enzyme and buffer (no inhibitor) and blank wells (buffer only).
-
-
Enzyme Pre-incubation:
-
Add the hMAO-B enzyme solution to all wells except the blank wells.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the MAO-B substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately begin measuring the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the fluorescence versus time curve) for each condition.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (no inhibitor).
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
-
Signaling Pathway
The inhibition of hMAO-B by this compound has implications for neuronal signaling pathways, primarily through its effect on dopamine metabolism and the reduction of oxidative stress.
References
Preventing hMAO-B-IN-2 precipitation in experimental setup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of hMAO-B-IN-2 in experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the storage and use of this compound, providing direct solutions to facilitate a smooth experimental workflow.
Q1: My this compound powder is not fully dissolving in DMSO. What could be the issue?
A1: Several factors can affect the solubility of this compound in DMSO:
-
Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the inhibitor.
-
DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can decrease the solubility of many organic compounds.[1]
-
Temperature: Solubility can be temperature-dependent. Gentle warming (e.g., to 37°C) and vortexing or sonication can aid dissolution.[1] However, be cautious as excessive heat may degrade the compound.
-
Concentration: You may be attempting to prepare a solution that is above the compound's solubility limit in DMSO. The reported solubility of this compound in DMSO is 10 mM.[2]
Q2: I observed precipitation in my this compound DMSO stock solution after storage, especially after a freeze-thaw cycle. What should I do?
A2: Precipitation upon storage is a common issue.[1][3]
-
Thawing Protocol: Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is recommended to aliquot the stock solution into single-use volumes.
-
Storage Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. If precipitation persists, consider preparing a slightly more dilute stock solution.
Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer or cell culture medium. How can I prevent this?
A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution low, typically below 0.5%, to avoid solvent-induced precipitation and cellular toxicity.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, create an intermediate dilution of your DMSO stock in your aqueous buffer or medium. Then, add this intermediate dilution to the final solution.
-
Mixing Technique: Add the DMSO stock dropwise to the pre-warmed (37°C) aqueous solution while gently vortexing. This gradual addition can prevent localized high concentrations that lead to precipitation.
-
pH of the Aqueous Solution: The solubility of compounds with ionizable groups can be pH-dependent. While the structure of this compound does not immediately suggest strong ionizable groups, significant deviations from neutral pH could potentially affect its solubility.
Q4: How should I store my this compound solutions for optimal stability?
A4: Proper storage is crucial for maintaining the integrity of your compound.
-
Powder: The powdered form of this compound should be stored at -20°C.
-
Solutions: If dissolved in a solvent like DMSO, it is recommended to store the aliquoted solutions at -80°C.
-
Light and Air Exposure: Protect solutions from light by using amber vials or wrapping containers in foil. To prevent oxidation, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value/Recommendation | Source |
| Solubility in DMSO | 10 mM | |
| Storage of Powder | -20°C | |
| Storage of Solution | -80°C (in single-use aliquots) | |
| Recommended Final DMSO Concentration in Assays | < 0.5% |
Experimental Protocols
Protocol for Preparing this compound Working Solutions to Minimize Precipitation
This protocol provides a step-by-step guide for preparing aqueous working solutions of this compound from a DMSO stock, with the aim of preventing precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM solution.
-
Add the calculated amount of this compound powder to a vial.
-
Add the corresponding volume of anhydrous, high-purity DMSO.
-
Vortex the solution for 1-2 minutes. If necessary, gently warm the vial to 37°C for 5-10 minutes and vortex again to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use volumes appropriate for your experiments.
-
Store these aliquots at -80°C.
-
-
Preparation of Final Working Solution (Example for a 10 µM final concentration):
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
Step 1: Intermediate Dilution. Prepare a 1 mM intermediate solution by diluting the 10 mM DMSO stock 1:10 in DMSO.
-
Step 2: Final Dilution. While gently vortexing the pre-warmed aqueous solution, add 1 µL of the 1 mM intermediate solution to 99 µL of the aqueous solution to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for your experiment.
-
Visualizations
References
hMAO-B-IN-2 off-target effects in cellular models
Welcome to the technical support center for hMAO-B-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects in cellular models and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mode of action?
A1: this compound is a potent, selective, and reversible inhibitor of human monoamine oxidase B (hMAO-B).[1] Its primary mechanism of action is to block the catalytic activity of the hMAO-B enzyme, which is responsible for the degradation of neurotransmitters like dopamine.[2] By inhibiting MAO-B, this compound can increase dopamine levels, which is a therapeutic strategy for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[3][4]
Q2: What are the potential off-target effects of this compound in cellular models?
-
Inhibition of MAO-A: At higher concentrations, the selectivity of MAO-B inhibitors can decrease, leading to the inhibition of the related enzyme, monoamine oxidase A (MAO-A). This can affect the levels of other neurotransmitters like serotonin and norepinephrine.
-
Interaction with other Receptors and Enzymes: Like many small molecules, at high concentrations, this compound could potentially bind to other unrelated receptors, ion channels, or enzymes, leading to unintended biological consequences.
-
Antioxidant and Anti-inflammatory Properties: Some MAO-B inhibitors have been noted to possess antioxidant and anti-neuroinflammatory properties that might be independent of their MAO-B inhibition. While potentially beneficial, these are considered off-target effects.
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: A systematic approach is recommended to identify potential off-target effects:
-
Assess Selectivity: Perform a selectivity assay comparing the inhibitory activity of this compound against hMAO-B and hMAO-A. A significant inhibition of hMAO-A at higher concentrations would indicate a loss of selectivity.
-
Broad Off-Target Screening: Utilize commercially available services for broader off-target screening, such as kinase panels or receptor binding panels. These screens can identify interactions with a wide range of other proteins.
-
Dose-Response Analysis: Carefully evaluate the dose-response relationship in your cellular assays. If the observed phenotype occurs at concentrations much higher than the IC50 for hMAO-B inhibition, it may suggest an off-target effect.
-
Use of a Negative Control: Employ a structurally similar but inactive analog of this compound, if available. If the inactive analog produces the same cellular effect, it is likely due to an off-target interaction or a non-specific effect of the chemical scaffold.
-
Rescue Experiments: In genetically tractable systems, you can perform rescue experiments. For example, if you observe a phenotype, you can see if it is reversed by providing the product of the MAO-B enzymatic reaction.
Q4: What are common artifacts to be aware of in cell-based assays with small molecules like this compound?
A4: It is crucial to be aware of potential experimental artifacts that can be mistaken for biological effects. These include:
-
Compound Solubility: Poor solubility of the compound in cell culture media can lead to precipitation, which can cause cytotoxicity or interfere with optical measurements.
-
Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based assays (e.g., MTT, resazurin). It is important to run cell-free controls to assess for any intrinsic absorbance or fluorescence of the compound itself.
-
Non-specific Cytotoxicity: At high concentrations, many compounds can induce cytotoxicity through non-specific mechanisms such as membrane disruption. Always determine the cytotoxic concentration range of your compound in your specific cell model.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High background in fluorescence-based MAO-B inhibition assay | 1. Autofluorescence of this compound.2. Contamination of reagents.3. Non-specific binding of the fluorescent probe. | 1. Run a control with only the assay buffer and this compound to measure its intrinsic fluorescence and subtract this from the experimental values.2. Use fresh, high-quality reagents.3. Include a mild detergent (e.g., 0.01% Triton X-100) in the assay buffer. |
| Observed cellular effect (e.g., cytotoxicity) at high concentrations | 1. Off-target inhibition of another essential enzyme or receptor.2. Loss of selectivity and inhibition of MAO-A.3. Non-specific toxicity due to compound properties. | 1. Conduct a broad off-target screening (e.g., kinase panel).2. Perform an MAO-A inhibition assay to determine the IC50 for MAO-A.3. Run multiple, mechanistically different cytotoxicity assays (e.g., MTT, LDH, and apoptosis assays). |
| Inconsistent results between experimental replicates | 1. Poor compound solubility and precipitation.2. Pipetting errors.3. Cell plating inconsistency. | 1. Visually inspect for compound precipitation. Ensure the final DMSO concentration is low and consistent across wells.2. Use calibrated pipettes and ensure proper mixing.3. Ensure even cell distribution when seeding plates. |
| No neuroprotective effect observed in the SH-SY5Y 6-OHDA model | 1. Suboptimal concentration of 6-OHDA or this compound.2. Timing of compound addition is not optimal.3. The observed toxicity is not mediated by a pathway that this compound can modulate. | 1. Titrate both 6-OHDA to determine the optimal toxic dose and this compound to find the effective concentration range.2. Test different pre-incubation times with this compound before adding 6-OHDA.3. Confirm that the SH-SY5Y cells express MAO-B and that the 6-OHDA-induced toxicity is sensitive to other known MAO-B inhibitors. |
Quantitative Data Summary
As specific off-target IC50 values for this compound are not widely published, this section provides a template for how to present such data once it is generated through the recommended screening assays. The table below includes known data for this compound and related compounds for context.
Table 1: Inhibitory Potency and Selectivity of this compound and Reference Compounds
| Compound | Target | IC50 / Ki | Selectivity Index (SI) | Reference |
| This compound | hMAO-B | IC50 = 4 nM | >2500 (vs. hMAO-A) | |
| Selegiline | hMAO-B | - | - | |
| Rasagiline | hMAO-B | - | - | |
| Safinamide | hMAO-B | - | - | |
| Example Off-Target | Kinase X | To be determined | - | - |
| Example Off-Target | Receptor Y | To be determined | - | - |
Note: The Selectivity Index (SI) is typically calculated as IC50 (Off-Target) / IC50 (Primary Target). A higher SI value indicates greater selectivity.
Experimental Protocols
In Vitro MAO-A and MAO-B Inhibition Assay (Fluorometric)
Objective: To determine the IC50 values of this compound for both hMAO-A and hMAO-B to assess its selectivity.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Use recombinant human MAO-A and MAO-B enzymes.
-
Prepare a working solution of a suitable substrate (e.g., kynuramine for both, or a selective substrate for each) and a fluorescent probe (e.g., Amplex Red) with horseradish peroxidase (HRP).
-
-
Assay Procedure (96-well plate format):
-
Use a black, flat-bottom 96-well plate.
-
Add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.
-
Add 50 µL of the this compound dilutions to the test wells. Include vehicle control (DMSO) and a known inhibitor as a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the substrate/probe working solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader (e.g., excitation 530-560 nm, emission ~590 nm for Amplex Red).
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assays (MTT and LDH)
Objective: To determine the cytotoxic potential of this compound in a chosen cellular model.
A. MTT Assay (Metabolic Activity)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at ~570 nm using a microplate reader.
B. LDH Assay (Membrane Integrity)
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, the collected supernatant is added to a reaction mixture containing a substrate and a dye that changes color in the presence of LDH.
-
Absorbance Measurement: After a specified incubation time, measure the absorbance at the wavelength recommended by the kit manufacturer (usually ~490 nm).
-
Data Analysis (for both assays): Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50%).
Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the ability of this compound to protect neuronal cells from a toxin-induced cell death.
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in appropriate media. For some experiments, differentiation of the cells (e.g., with retinoic acid) may be desired to obtain more neuron-like characteristics.
-
Compound Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Toxin Treatment: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+. The optimal concentration and incubation time for the toxin should be determined empirically.
-
Assessment of Cell Viability: After the toxin incubation period, assess cell viability using an appropriate method, such as the MTT or LDH assay as described above.
-
Data Analysis: Compare the viability of cells treated with the toxin alone to those pre-treated with this compound. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.
Visualizations
Caption: Workflow for identifying potential off-target effects.
Caption: Simplified MAO-B signaling pathway and the action of this compound.
Caption: Experimental workflow for the neuroprotection assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Table 2. [Frequently asked questions about HCS artifacts and interferences]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing hMAO-B-IN-2 Concentration for In Vivo Studies
Note to Researchers: Information regarding a specific compound designated "hMAO-B-IN-2" is not available in the public domain. The following guide has been developed for a hypothetical, selective, and reversible human monoamine oxidase B (hMAO-B) inhibitor, hereafter referred to as hMAO-B-i-H1 , based on established principles for this class of compounds. This guide is intended to serve as a comprehensive template for researchers working with novel MAO-B inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for hMAO-B-i-H1?
A1: hMAO-B-i-H1 is a selective and reversible inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme located on the outer mitochondrial membrane and is responsible for the degradation of several key neurotransmitters, particularly dopamine.[1][2] By inhibiting MAO-B, hMAO-B-i-H1 prevents the breakdown of dopamine, leading to increased dopamine levels in the brain. This action can help alleviate motor symptoms in models of neurodegenerative diseases like Parkinson's.[1][3] Additionally, inhibiting MAO-B reduces the production of neurotoxic byproducts from dopamine metabolism, such as hydrogen peroxide and other reactive oxygen species (ROS), which may offer neuroprotective effects.[1]
Q2: What is a recommended starting dose for in vivo studies in mice?
A2: For a novel MAO-B inhibitor, a good starting point is to conduct a dose-ranging study. Based on data from similar compounds, a range of 1 to 10 mg/kg administered via oral gavage or intraperitoneal (IP) injection is often a reasonable starting point for mice. It is critical to perform a pilot study to determine the optimal dose for your specific animal model, considering factors like strain, age, and sex. A previously reported oral dosage for a similar research compound, Mao-B-IN-22, in C57BL/6 mice was 53.5 mg/kg daily. However, without prior data, starting with lower doses is advisable to establish a dose-response relationship and identify any potential toxicity.
Q3: How do I choose an appropriate vehicle for administration?
A3: The choice of vehicle depends on the solubility of hMAO-B-i-H1. Common vehicles for oral or IP administration include:
-
Saline (0.9% NaCl): Suitable for water-soluble compounds.
-
PBS (Phosphate-Buffered Saline): Another option for water-soluble compounds.
-
5-10% DMSO in Saline/PBS: For compounds with poor water solubility. Note that DMSO concentration should be kept low to avoid toxicity.
-
10% Tween® 80 in Saline: Can help solubilize lipophilic compounds.
-
0.5-1% Carboxymethylcellulose (CMC) in water: Creates a suspension for compounds that are not fully soluble. Ensure the suspension is homogenous before each administration.
Always conduct a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Q4: How frequently should I administer hMAO-B-i-H1?
A4: Dosing frequency depends on the compound's half-life and whether it is a reversible or irreversible inhibitor. For reversible inhibitors, more frequent dosing (e.g., once or twice daily) may be necessary to maintain target engagement. Irreversible inhibitors bind covalently to the enzyme, and their effect lasts until new enzyme is synthesized, which can take days to weeks. Therefore, less frequent dosing might be sufficient. Pharmacokinetic studies are essential to determine the optimal dosing schedule for hMAO-B-i-H1.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable behavioral effect at the expected dose. | 1. Insufficient Dose: The administered dose may be too low to achieve therapeutic concentrations in the brain. 2. Poor Bioavailability: The compound may have low absorption or be rapidly metabolized. 3. Blood-Brain Barrier (BBB) Penetration: The compound may not be effectively crossing the BBB. | 1. Conduct a Dose-Response Study: Test a wider range of doses (e.g., 1, 5, 10, 25 mg/kg). 2. Pharmacokinetic (PK) Analysis: Measure plasma and brain concentrations of the compound over time to assess its PK profile. 3. Target Engagement Study: Perform an ex vivo MAO-B activity assay on brain tissue from treated animals to confirm enzyme inhibition. |
| High variability in experimental results. | 1. Inconsistent Dosing: Inaccurate animal weights or non-homogenous drug suspension can lead to variable dosing. 2. Animal Stress: Stress from handling and administration can impact behavioral readouts. 3. Biological Variability: Inherent differences between individual animals. | 1. Standardize Procedures: Weigh animals immediately before each dose. Ensure suspensions are thoroughly mixed. 2. Acclimatize Animals: Handle animals for several days before the experiment to reduce stress. 3. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | 1. Dose is too high: The compound may have off-target effects at higher concentrations. 2. Vehicle Toxicity: The vehicle (e.g., high concentration of DMSO) may be causing adverse effects. | 1. Reduce the Dose: Test lower doses to find the therapeutic window. 2. Evaluate Vehicle: Run a vehicle-only control group and consider alternative, less toxic vehicles. 3. Monitor Animal Health: Closely monitor animals daily for any signs of toxicity. |
| Unexpected results in behavioral tests. | 1. Off-Target Effects: The inhibitor may be affecting other enzymes or receptors. 2. Metabolite Activity: Active metabolites of the compound could have different pharmacological effects. | 1. Selectivity Profiling: Test the compound against other related targets (e.g., MAO-A) to confirm its selectivity. 2. Metabolite Analysis: Identify and characterize the major metabolites of the compound and assess their activity. |
Quantitative Data Summary
The following tables present hypothetical but realistic data for a novel MAO-B inhibitor like hMAO-B-i-H1.
Table 1: Hypothetical Pharmacokinetic Parameters of hMAO-B-i-H1 in Mice
| Parameter | Plasma | Brain |
|---|---|---|
| Dose | 10 mg/kg (Oral Gavage) | 10 mg/kg (Oral Gavage) |
| Tmax (Time to Peak Concentration) | 0.5 hours | 1.0 hours |
| Cmax (Peak Concentration) | 1500 ng/mL | 250 ng/g |
| AUC (Area Under the Curve) | 4500 ng·h/mL | 900 ng·h/g |
| Half-life (t½) | 2.5 hours | 3.0 hours |
| Brain/Plasma Ratio | - | ~0.2 |
Table 2: Hypothetical Ex Vivo MAO-B Enzyme Inhibition in Mouse Brain
| Dose (mg/kg, Oral) | Time Post-Dose | % MAO-B Inhibition (Striatum) |
|---|---|---|
| 1 | 2 hours | 35% |
| 5 | 2 hours | 75% |
| 10 | 2 hours | 92% |
| 10 | 8 hours | 60% |
| 10 | 24 hours | 15% |
Experimental Protocols
Protocol 1: Ex Vivo MAO-B Activity Assay
This protocol determines the level of MAO-B inhibition in the brain after in vivo administration of hMAO-B-i-H1.
-
Dosing: Administer hMAO-B-i-H1 or vehicle to mice at the desired doses and time points.
-
Tissue Collection: At the designated time, euthanize the mice via an approved method (e.g., cervical dislocation).
-
Brain Dissection: Rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.
-
Homogenization: Homogenize the tissue in ice-cold phosphate buffer (e.g., 100 mM, pH 7.4).
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
MAO-B Activity Assay:
-
Incubate a known amount of brain homogenate with a MAO-B specific substrate (e.g., benzylamine).
-
The reaction produces hydrogen peroxide (H₂O₂), which can be measured using a fluorescent probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP).
-
Measure the fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction and express the MAO-B activity as a percentage of the vehicle-treated control group.
Visualizations
Signaling Pathway
Caption: Simplified pathway of dopamine degradation by MAO-B and its inhibition.
Experimental Workflow
Caption: General workflow for in vivo testing of a novel MAO-B inhibitor.
References
Troubleshooting hMAO-B-IN-2 variability in enzyme assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hMAO-B-IN-2 in enzyme assays. The information is tailored to address common challenges and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound is higher than the reported 4 nM. What are the potential causes?
A1: Discrepancies in IC50 values are a common issue in enzyme assays and can arise from several factors:
-
Assay Conditions: Variations in pH, temperature, and buffer composition can significantly impact enzyme activity and inhibitor potency. Ensure that your assay conditions are consistent and optimized.
-
Enzyme Concentration: The concentration of MAO-B in the assay can influence the apparent IC50 value. It is crucial to use a consistent and appropriate enzyme concentration.
-
Substrate Concentration: The concentration of the substrate (e.g., benzylamine, kynuramine) relative to its Km value can affect the IC50 of a competitive inhibitor like this compound.
-
DMSO Concentration: this compound is typically dissolved in DMSO. High final concentrations of DMSO in the assay well can inhibit enzyme activity and affect the accuracy of your results. It is recommended to keep the final DMSO concentration at or below 1%.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate should be consistent and optimized for your specific assay.
-
Data Analysis: The method used to calculate the IC50 value from the dose-response curve can introduce variability. Utilize a standardized data analysis protocol.
Q2: I am observing high background noise or a drifting baseline in my fluorescence-based assay. What could be the problem?
A2: High background in fluorescence assays can be caused by several factors, some of which may be specific to the properties of this compound:
-
Autofluorescence: this compound, like many aromatic small molecules, may exhibit intrinsic fluorescence at the excitation and emission wavelengths of your assay, leading to a high background signal.
-
Signal Quenching: The inhibitor might absorb light at the excitation or emission wavelengths of your fluorescent probe, a phenomenon known as the inner filter effect, which can reduce the detected signal.
-
Antioxidant Properties: Some MAO-B inhibitors possess antioxidant properties. If your assay uses a redox-sensitive probe (e.g., Amplex Red), the inhibitor could directly reduce the probe, causing a false signal.
-
Light Sensitivity of Reagents: Some fluorescent probes are sensitive to light and can degrade over time, leading to increased background. Protect your reagents from light as much as possible.[1]
Q3: this compound is precipitating in my aqueous assay buffer. How can I improve its solubility?
A3: this compound has limited aqueous solubility. To avoid precipitation:
-
Prepare a High-Concentration Stock in DMSO: this compound is soluble up to 10 mM in DMSO.[1] Prepare a concentrated stock solution in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous assay buffer immediately before use.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (ideally ≤1%) to prevent both solubility issues and solvent-induced enzyme inhibition.
-
Vortexing: Vortex the solution thoroughly after each dilution step to ensure the compound is fully dissolved.
Q4: My results are inconsistent between experiments. What are the key sources of variability in MAO-B assays?
A4: Reproducibility is key in enzyme kinetics. Common sources of variability include:
-
Reagent Stability: Ensure that your enzyme, substrates, and this compound are stored correctly and have not degraded. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated inhibitor or enzyme, can lead to significant errors. Use calibrated pipettes and proper technique.
-
Temperature Fluctuations: MAO-B activity is temperature-dependent. Maintain a consistent temperature throughout the assay, including incubation steps.
-
Plate Edge Effects: In microplate-based assays, evaporation from the outer wells can concentrate reagents and alter results. Consider not using the outermost wells or filling them with buffer to minimize this effect.
Quantitative Data Summary
| Parameter | This compound | Reference Inhibitor (e.g., Selegiline) |
| Reported IC50 | ~4 nM | Varies (typically low nM range) |
| Inhibition Type | Competitive, Reversible | Irreversible (for Selegiline) |
| Solubility (DMSO) | 10 mM | Varies |
| Key Assay Parameters | ||
| Enzyme Source | Recombinant Human MAO-B | Recombinant Human MAO-B |
| Substrate | Benzylamine or Kynuramine | Benzylamine or Kynuramine |
| Substrate Concentration | Near Km | Near Km |
| Buffer pH | 7.2 - 7.4 | 7.2 - 7.4 |
| Temperature | 25°C or 37°C | 25°C or 37°C |
| Final DMSO Conc. | ≤ 1% | ≤ 1% |
Detailed Experimental Protocols
Spectrophotometric MAO-B Inhibition Assay
This protocol is adapted from standard methods for measuring MAO-B activity.[2][3]
Materials:
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Recombinant human MAO-B
-
This compound
-
Benzylamine (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
DMSO
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading at 250 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in potassium phosphate buffer to achieve final desired concentrations.
-
Prepare a stock solution of benzylamine in water. Dilute in buffer to the desired final concentration (e.g., 300 µM).
-
Dilute the MAO-B enzyme in buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
160 µL of potassium phosphate buffer
-
20 µL of the diluted this compound solution (or buffer for control, or reference inhibitor)
-
10 µL of the MAO-B enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the benzylamine substrate solution.
-
Immediately measure the absorbance at 250 nm every minute for 20-30 minutes. The rate of benzaldehyde formation is monitored.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Fluorometric MAO-B Inhibition Assay
This protocol is based on the detection of hydrogen peroxide (H₂O₂) produced during the MAO-B reaction, using a fluorescent probe.
Materials:
-
Recombinant human MAO-B
-
This compound
-
MAO-B substrate (e.g., tyramine or a proprietary substrate from a kit)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
DMSO
-
Black, opaque 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create serial dilutions of the inhibitor in assay buffer.
-
Prepare a working solution of the MAO-B enzyme in assay buffer.
-
Prepare a "detection reagent" by mixing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer according to the kit manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of the diluted this compound solution (or buffer/reference inhibitor) to the wells of the 96-well plate.
-
Add 25 µL of the MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes, protected from light.
-
Start the reaction by adding 25 µL of the detection reagent to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the % inhibition versus the log of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Visual Troubleshooting and Workflow Diagrams
MAO-B Signaling Pathway in Dopamine Degradation
Caption: MAO-B's role in the degradation of dopamine in glial cells.
Experimental Workflow for MAO-B Inhibition Assay
Caption: A generalized workflow for determining the IC50 of this compound.
Troubleshooting Decision Tree for this compound Assays
Caption: A decision tree to diagnose common issues in this compound assays.
References
Technical Support Center: Mitigating hMAO-B Inhibitor Cytotoxicity in Neuronal Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate cytotoxicity associated with hMAO-B inhibitors, such as hMAO-B-IN-2, in neuronal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of hMAO-B inhibitors and why can they be cytotoxic?
Human monoamine oxidase B (hMAO-B) is a mitochondrial outer membrane enzyme that plays a crucial role in the oxidative deamination of neurotransmitters like dopamine and other biogenic amines.[1][2] Inhibition of hMAO-B is a therapeutic strategy for neurodegenerative diseases, particularly Parkinson's disease, as it increases dopamine levels in the brain.[3]
However, the catalytic activity of MAO-B produces byproducts, including hydrogen peroxide (H₂O₂), ammonia, and aldehydes, which are potent sources of reactive oxygen species (ROS). An excessive accumulation of ROS can lead to oxidative stress, mitochondrial dysfunction, lipid peroxidation, and ultimately, neuronal cell death through apoptosis or necrosis. While inhibitors block the primary function, off-target effects or compound-specific properties can still induce cytotoxicity.
Q2: Which neuronal cell lines are commonly used to assess the cytotoxicity of hMAO-B inhibitors?
The human neuroblastoma cell line, SH-SY5Y, is frequently used for in vitro neurotoxicity studies of hMAO-B inhibitors. This cell line is advantageous because it can be differentiated into a more mature neuronal phenotype, expressing markers like tyrosine hydroxylase, which makes it a suitable model for dopaminergic neurons. Other primary neuronal cultures or human midbrain organoids can also be employed for more complex and physiologically relevant assessments.
Q3: What are the initial steps to take when unexpected cytotoxicity is observed with an hMAO-B inhibitor?
When encountering unexpected cell death, it is crucial to:
-
Confirm the concentration: Verify the calculations for your stock solutions and final concentrations. A simple dilution error is a common source of toxicity.
-
Assess compound purity and stability: Ensure the purity of your hMAO-B inhibitor and check for degradation, which might result in toxic byproducts.
-
Review the literature: Check for published data on the cytotoxicity of your specific inhibitor or similar compounds to determine if your observations are consistent with existing knowledge.
-
Perform a dose-response curve: This will help you determine the EC₅₀ (half-maximal effective concentration for inhibition) and the CC₅₀ (half-maximal cytotoxic concentration) to identify a therapeutic window.
Q4: What are the key cellular pathways to investigate when troubleshooting hMAO-B inhibitor cytotoxicity?
The primary pathways to investigate are:
-
Oxidative Stress: As a major byproduct of MAO-B activity is H₂O₂, measuring ROS levels is critical.
-
Mitochondrial Health: Given MAO-B's location on the outer mitochondrial membrane, assessing mitochondrial membrane potential and mitochondrial-specific ROS is important.
-
Apoptosis: Determine if cell death is occurring through programmed cell death by measuring the activation of key executioner caspases, such as caspase-3.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Step |
| Compound concentration is too high. | Perform a dose-response experiment to determine the CC₅₀. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to identify the toxic range. |
| The compound is unstable in the culture medium. | Prepare fresh solutions for each experiment. If the compound is light-sensitive, protect it from light. Consider the use of antioxidants in your culture medium if not contraindicated for the experiment. |
| The cell line is particularly sensitive. | Use a lower density of cells, as higher density cultures can be more susceptible to toxic insults. Ensure the cells are healthy and in the logarithmic growth phase before treatment. |
| Off-target effects of the inhibitor. | Test the inhibitor in a cell line that does not express hMAO-B to assess off-target cytotoxicity. |
Issue 2: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT tetrazolium salts). Run a control with the compound in cell-free medium to check for direct chemical reactions. Use a secondary viability assay based on a different principle (e.g., LDH release vs. metabolic activity) to confirm results. |
| Fluctuations in cell culture conditions. | Standardize cell seeding density, passage number, and differentiation protocols. Minor variations can significantly impact results. |
| Contamination of cell cultures. | Regularly test for mycoplasma contamination, which can alter cellular metabolism and response to treatments. |
Experimental Protocols & Data
Key Experimental Methodologies
Below are detailed protocols for essential assays to investigate hMAO-B inhibitor cytotoxicity.
-
MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
Plate neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hMAO-B inhibitor for the desired time (e.g., 24, 48 hours).
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Plate and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Measure absorbance at the recommended wavelength (typically 490 nm).
-
-
Intracellular ROS Detection: This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescein diacetate (DCF-DA), to measure overall ROS levels.
-
Plate cells in a black, clear-bottom 96-well plate.
-
After treatment with the hMAO-B inhibitor, wash the cells with warm PBS.
-
Load the cells with 10 µM DCF-DA in PBS for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner in apoptosis.
-
Plate and treat cells as required.
-
Lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Add the caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate) to the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the colorimetric or fluorescent signal according to the manufacturer's protocol.
-
Quantitative Data Summary
The following tables summarize typical concentration ranges and IC₅₀ values for various assays and compounds found in the literature.
Table 1: Typical Concentration Ranges for Cytotoxicity and Functional Assays
| Assay | Cell Line | Typical Concentration Range | Reference |
| MTT Assay | SH-SY5Y | 1 µM - 1000 µM | |
| LDH Release Assay | Primary Neurons | Dependent on toxicant | |
| ROS Detection (DCF-DA) | HepG2 | 5 µM (for test compounds) | |
| Caspase-3 Activity | NT2 Neuronal Precursor | Dependent on inducer |
Table 2: Example IC₅₀ Values for MAO-B Inhibitors
| Compound | Target | IC₅₀ | Cell Line/System | Reference |
| Sedanolide | hMAO-B | 103 nM | Enzyme Assay | |
| Neocnidilide | hMAO-B | 131 nM | Enzyme Assay | |
| Compound 2 (Pioglitazone derivative) | hMAO-B | 530 nM | Enzyme Assay | |
| Phenethylamide 30 | MAO-B | 41 nM | Enzyme Assay |
Visualizations
Experimental and Signaling Pathways
References
- 1. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Elucidating the mechanism of action and potential interactions of MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: hMAO-B-IN-2 Assay Troubleshooting
This technical support center provides troubleshooting guidance for researchers encountering assay interference from autofluorescence when using hMAO-B-IN-2. The following questions and answers address common issues and provide detailed protocols to help identify and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my hMAO-B assay?
A1: Autofluorescence is the natural fluorescence emitted by biological materials or test compounds when they are excited by light.[1] In the context of your hMAO-B assay, this intrinsic fluorescence can interfere with the detection of the specific signal generated by the assay's fluorescent probe, leading to inaccurate results.[2] Common sources of autofluorescence include endogenous molecules like collagen, elastin, NADH, and riboflavins.[1] Additionally, the test compound itself, this compound, as a small molecule with a complex aromatic structure, may exhibit autofluorescence.[3] This interference can mask the true signal from your experiment, leading to false positives or negatives.[4]
Q2: How can I determine if my sample or the this compound compound has high autofluorescence?
A2: The most straightforward method to check for autofluorescence is to use proper controls. Prepare a "no-enzyme" control well containing all assay components, including this compound at the desired concentration, but without the hMAO-B enzyme. Also, include an "unstained" control with cells or tissue but without any fluorescent probes. If you observe a significant signal in these wells at the assay's excitation and emission wavelengths, it indicates that autofluorescence is a contributing factor.
Q3: My assay is showing a high background signal. Could this compound be the cause?
A3: Yes, it is possible. Small molecules with complex aromatic structures, like this compound, can fluoresce at the excitation and emission wavelengths used for the assay's fluorophore, a phenomenon known as autofluorescence. This can lead to a high background signal. It is also possible that the compound is quenching the fluorescent signal. To differentiate between these, you should run a set of control experiments as outlined in the troubleshooting protocols below.
Q4: What are the primary strategies to minimize autofluorescence in my assay?
A4: There are several strategies to combat autofluorescence:
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Methodological Adjustments: This includes optimizing the assay protocol, such as using alternative fluorophores with emission spectra that do not overlap with the autofluorescence of your sample or compound. Choosing fluorophores that emit in the far-red region of the spectrum is often beneficial as autofluorescence is typically lower at these wavelengths.
-
Chemical Quenching: This involves treating the sample with reagents that can reduce autofluorescence. Common quenching agents include Sodium Borohydride for aldehyde-induced fluorescence and Sudan Black B for lipofuscin-related autofluorescence.
-
Proper Controls and Background Subtraction: Always include appropriate controls to measure the level of autofluorescence. This background signal can then be subtracted from your experimental measurements.
Troubleshooting Guide
If you suspect that this compound is interfering with your assay, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected assay interference.
Quantitative Data Summary
Table 1: Spectral Properties of Common Endogenous Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Collagen | 340-360 | 440-460 |
| Elastin | 350-400 | 450-500 |
| NADH | 340 | 450-470 |
| Riboflavins | 450 | 520-540 |
| Lipofuscin | 340-395 | 430-650 (broad) |
| Porphyrins | ~400 | ~620-700 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Determining Autofluorescence and Quenching Effects of this compound
This protocol is designed to determine if this compound exhibits autofluorescence or quenches the signal of your assay's fluorophore.
Materials:
-
This compound stock solution
-
Assay buffer
-
Your specific fluorophore/fluorescent substrate
-
96-well black, clear-bottom plates
-
Microplate reader with fluorescence detection
Methodology:
-
Prepare a Dilution Series: Create a serial dilution of this compound in the assay buffer. The concentration range should cover the concentrations used in your main experiment.
-
Set Up Control Wells:
-
Compound Only: Add the this compound dilution series to wells containing only the assay buffer.
-
Fluorophore + Compound: Add the this compound dilution series to wells containing the fluorophore at its final assay concentration.
-
Fluorophore Only: Add assay buffer (without this compound) to wells containing the fluorophore at its final assay concentration.
-
-
Incubation: Incubate the plate under the same conditions as your main assay (e.g., time and temperature).
-
Measurement: Read the fluorescence at the excitation and emission wavelengths of your assay's fluorophore.
Data Analysis:
-
Autofluorescence: A concentration-dependent increase in signal in the "Compound Only" wells indicates autofluorescence.
-
Quenching: Subtract the signal from the "Compound Only" wells from the "Fluorophore + Compound" wells. A concentration-dependent decrease in this corrected signal compared to the "Fluorophore Only" wells suggests quenching.
Protocol 2: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
Materials:
-
Sodium Borohydride (NaBH₄)
-
Phosphate-Buffered Saline (PBS)
-
Fixed tissue sections or cells on slides
Methodology:
-
Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
Prepare Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride in ice-cold PBS.
-
Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence or staining protocol.
Protocol 3: Sudan Black B Staining to Reduce Lipofuscin Autofluorescence
This protocol is useful for reducing autofluorescence from lipofuscin, which is common in aged tissues.
Materials:
-
Sudan Black B
-
70% Ethanol
-
Fixed tissue sections or cells on slides
Methodology:
-
Rehydration: Deparaffinize and rehydrate FFPE tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the slides briefly in 70% ethanol and then thoroughly in PBS.
-
Proceed with Staining: Continue with your standard staining protocol.
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of autofluorescence interference in a fluorescence assay.
References
Validation & Comparative
A Comparative Guide: hMAO-B-IN-2 vs. Selegiline in Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of monoamine oxidase B (MAO-B) inhibitors, both novel and established compounds offer distinct profiles for researchers exploring treatments for neurodegenerative diseases. This guide provides an objective comparison of a newer, reversible inhibitor, hMAO-B-IN-2, and the well-established irreversible inhibitor, selegiline, focusing on their potency and selectivity. The information presented is supported by experimental data to aid in informed decision-making for research and development.
Quantitative Comparison of Inhibitory Potency and Selectivity
The following table summarizes the key quantitative data for this compound and selegiline, highlighting their half-maximal inhibitory concentrations (IC50) against human MAO-B (hMAO-B) and human MAO-A (hMAO-A), and their resulting selectivity indices.
| Compound | Target | IC50 | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Inhibition Type |
| This compound | hMAO-B | 4 nM[1] | > 25,000[1][2] | Competitive, Reversible[1][2] |
| hMAO-A | > 100,000 nM (>100 µM) (calculated) | |||
| Selegiline | hMAO-B | 51 nM | ~450 | Irreversible |
| hMAO-A | 23 µM (23,000 nM) |
Note: The IC50 value for selegiline against MAO-B can vary in literature. Another study reported an in vitro IC50 of 11.25 nmol/l for rat brain MAO-B.
Key Insights from the Data
-
Potency: this compound demonstrates significantly higher potency for hMAO-B, with an IC50 value in the low nanomolar range (4 nM), compared to selegiline (51 nM).
-
Selectivity: this compound exhibits exceptionally high selectivity for MAO-B over MAO-A, with a selectivity index greater than 25,000. This indicates a much lower potential for off-target effects related to MAO-A inhibition compared to selegiline, which has a selectivity index of approximately 450.
-
Mechanism of Inhibition: A critical distinction lies in their mechanism of action. This compound is a competitive and reversible inhibitor, suggesting that its effect can be overcome by increasing substrate concentration and that the enzyme can regain function once the inhibitor is cleared. In contrast, selegiline is an irreversible inhibitor, forming a covalent bond with the enzyme and permanently inactivating it. Enzyme activity is only restored through the synthesis of new enzyme molecules.
Experimental Protocols
The determination of IC50 values for MAO inhibitors is crucial for their characterization. A common and sensitive method is the fluorometric monoamine oxidase assay.
Fluorometric Monoamine Oxidase Assay for IC50 Determination
This protocol outlines the general steps for determining the potency and selectivity of inhibitors against MAO-A and MAO-B.
Objective: To determine the concentration of an inhibitor required to reduce the activity of MAO-A or MAO-B by 50%.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., p-tyramine, a common substrate for both isoforms)
-
A fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test inhibitors (this compound, selegiline) and control inhibitors (clorgyline for MAO-A, pargyline for MAO-B)
-
96-well black microplates
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrate, fluorogenic probe, HRP, and inhibitors in the appropriate assay buffer.
-
Inhibitor Dilution Series: Prepare a series of dilutions of the test inhibitors (e.g., this compound and selegiline) to cover a range of concentrations expected to produce 0% to 100% inhibition.
-
Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add a fixed amount of either MAO-A or MAO-B enzyme to the assay buffer. Then, add the different concentrations of the test inhibitor or control inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Prepare a reaction mixture containing the substrate and the HRP-coupled fluorogenic probe. Initiate the enzymatic reaction by adding this mixture to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader. The reaction produces hydrogen peroxide (H2O2), which, in the presence of HRP, reacts with the fluorogenic probe to generate a fluorescent product.
-
Data Analysis:
-
For each inhibitor concentration, calculate the rate of reaction (change in fluorescence over time).
-
Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Selectivity Index Calculation: Calculate the selectivity index by dividing the IC50 value for MAO-A by the IC50 value for MAO-B.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Dopamine metabolism by MAO-B and the action of inhibitors.
Caption: Workflow for determining IC50 values of MAO inhibitors.
References
A Comparative Guide to the Neuroprotective Properties of hMAO-B-IN-2 and Safinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective profiles of two monoamine oxidase B (MAO-B) inhibitors: hMAO-B-IN-2 and safinamide. The information presented is based on available preclinical data from in vitro and in vivo studies, designed to assist researchers in evaluating these compounds for further investigation in the context of neurodegenerative diseases.
Introduction to the Compounds
This compound is a potent, selective, and reversible inhibitor of human MAO-B with an IC50 of 4 nM. It is an orally active compound that has demonstrated the ability to penetrate the blood-brain barrier.[1] Beyond its primary function as an MAO-B inhibitor, this compound has been reported to possess antioxidant and anti-neuroinflammatory properties.
Safinamide is an approved add-on therapy for Parkinson's disease. It exhibits a multi-modal mechanism of action that includes selective and reversible MAO-B inhibition, blockade of voltage-dependent sodium and calcium channels, and modulation of glutamate release.[2][3][4] These combined actions are believed to contribute to its symptomatic relief and potential neuroprotective effects.
Comparative Analysis of Neuroprotective Performance
The following tables summarize the quantitative data from various neuroprotective assays for this compound and safinamide. It is important to note that these data are derived from independent studies and not from direct head-to-head comparisons.
Table 1: In Vitro Neuroprotection Against Oxidative Stress
| Parameter | This compound | Safinamide |
| Assay | H₂O₂-induced oxidative stress in PC12 cells | 6-OHDA-induced toxicity in SH-SY5Y cells |
| Endpoint | Cell Viability | Cell Viability |
| Concentration | 2.5 µM | 3.125 - 50 µM |
| Result | Increased cell viability (specific percentage not available) | Slight, non-statistically significant increase in cell viability.[5] |
| Reference | Benchchem | Yeo et al., 2024 |
Table 2: Anti-Neuroinflammatory Effects
| Parameter | This compound | Safinamide |
| Assay | LPS-induced inflammation in BV-2 microglial cells | LPS-induced inflammation in primary microglial cultures |
| Endpoint | Nitric Oxide (NO) and TNF-α Production | Microglial Activation |
| Concentration | 0.5 - 10.0 µM | High dose (in vivo) |
| Result | Significant decrease in NO and TNF-α production | Reduced activation of microglial cells. |
| Reference | MedChemExpress | Sadeghian et al. |
Table 3: In Vivo Neuroprotection in Parkinson's Disease Models
| Parameter | This compound | Safinamide |
| Model | MPTP-induced mouse model | 6-OHDA-induced rat model |
| Endpoint | Improvement in behavioral disorders, restoration of dopamine, decrease in MDA | Dopaminergic Neuron Survival & Microglial Activation |
| Dosage | 6.3 - 39.5 mg/kg (oral) | 150 mg/ml (subcutaneous mini-pumps) |
| Result | Significant improvement in motor deficits and biochemical markers | ~82% survival of dopaminergic neurons; ~45% reduction in activated microglia. |
| Reference | Song et al., 2022 | Sadeghian et al. |
Mechanisms of Action
The neuroprotective effects of this compound and safinamide are attributed to their distinct, yet overlapping, mechanisms of action.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress in PC12 Cells)
This assay evaluates the ability of a compound to protect neuronal-like cells from oxidative stress-induced cell death.
Protocol:
-
Cell Culture: PC12 cells are cultured in a suitable medium and seeded into 96-well plates at an appropriate density.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative stress and subsequent cell death. Control wells include untreated cells and cells treated with H₂O₂ alone.
-
Incubation: The plates are incubated for 24 hours to allow for the induction of cell death.
-
Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.
In Vivo Neuroprotection Assay (6-OHDA Rat Model of Parkinson's Disease)
This model assesses the neuroprotective effects of a compound in a well-established animal model of Parkinson's disease.
Protocol:
-
Animal Model: A unilateral lesion of the nigrostriatal pathway is created by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of rats.
-
Compound Administration: The test compound (e.g., safinamide) or vehicle is administered to the animals, typically via subcutaneous osmotic mini-pumps, for a defined period (e.g., 7 days) starting at the time of the lesion.
-
Behavioral Assessment: Motor function can be assessed using tests such as the apomorphine-induced rotation test.
-
Histological Analysis: After the treatment period, the animals are sacrificed, and their brains are processed for immunohistochemical analysis.
-
Quantification of Neuroprotection: The number of surviving dopaminergic (tyrosine hydroxylase-positive) neurons in the substantia nigra pars compacta is quantified.
-
Assessment of Neuroinflammation: The number of activated microglia (e.g., MHC-II positive cells) in the substantia nigra is quantified.
-
Data Analysis: The data from the treated groups are compared to the vehicle-treated control group to determine the extent of neuroprotection and reduction in neuroinflammation.
Anti-Neuroinflammatory Assay (LPS-induced Nitric Oxide Production in Microglia)
This assay measures the ability of a compound to suppress the inflammatory response of microglial cells.
Protocol:
-
Cell Culture: BV-2 microglial cells are cultured and seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with the test compound for a short period.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate an inflammatory response, leading to the production of nitric oxide (NO).
-
Incubation: The plates are incubated for 24 hours.
-
Nitric Oxide Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The absorbance is read at approximately 540 nm, and the concentration of nitrite is calculated from a standard curve. The percentage inhibition of NO production by the test compound is then determined.
Conclusion
Both this compound and safinamide demonstrate promising neuroprotective properties in preclinical models.
-
This compound shows potent MAO-B inhibition and significant in vitro efficacy in protecting against oxidative stress and reducing neuroinflammation. Its antioxidant activity is a key feature of its neuroprotective profile.
-
Safinamide , in addition to its MAO-B inhibitory activity, possesses a unique multi-modal mechanism involving the modulation of ion channels and glutamate release. This is supported by robust in vivo data demonstrating the preservation of dopaminergic neurons and reduction of microglial activation.
The choice between these compounds for further research and development will depend on the specific therapeutic strategy and the desired mechanistic profile. The data presented in this guide, while not from direct comparative studies, provides a valuable foundation for making informed decisions in the pursuit of novel neuroprotective therapies.
References
- 1. gentaur.com [gentaur.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Neuroprotection by safinamide in the 6-hydroxydopamine model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safinamide Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
Validating the Activity of hMAO-B-IN-2: A Comparative Guide for Researchers
For scientists and professionals engaged in drug discovery and development, particularly in the realm of neurodegenerative diseases, rigorous validation of novel enzyme inhibitors is paramount. This guide provides a comprehensive comparison of the activity of hMAO-B-IN-2, a selective and competitive inhibitor of human monoamine oxidase B (hMAO-B), with established reference compounds. The data presented herein is intended to facilitate an objective assessment of the compound's performance and to provide detailed experimental methodologies for replication and further investigation.
Quantitative Comparison of Inhibitory Potency
The inhibitory activity of this compound and a panel of widely recognized hMAO-B inhibitors are summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | CAS Number | IC50 (hMAO-B) | Inhibition Type |
| This compound | 1253978-24-3 | 0.51 µM | Competitive |
| Rasagiline | 136236-51-6 | 0.014 µM | Irreversible |
| Selegiline | 146-11-2 | 0.051 µM | Irreversible |
| Safinamide | 133865-89-1 | 0.079 µM | Reversible |
| Pioglitazone | 111025-46-8 | ~0.5 µM | Competitive |
Note: IC50 values can vary depending on the experimental conditions.
Mechanism of Action of MAO-B Inhibitors
Monoamine oxidase B is a key enzyme in the catabolism of monoamine neurotransmitters, such as dopamine. Inhibition of MAO-B leads to an increase in the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Comparative Analysis of a Selective hMAO-B Inhibitor: A Guide for Researchers
This guide provides a detailed comparison of the selectivity profile of a representative human monoamine oxidase B (hMAO-B) inhibitor, MAO-B-IN-18, against its counterpart, hMAO-A. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data, detailed protocols, and visual representations of relevant pathways and workflows.
Selectivity Profile of MAO-B-IN-18
MAO-B-IN-18 demonstrates high potency and selectivity for hMAO-B over hMAO-A. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), provides a quantitative measure of selectivity. A higher SI value signifies greater selectivity for MAO-B.
| Compound | hMAO-B IC50 | hMAO-A IC50 | Selectivity Index (SI) |
| MAO-B-IN-18 | 52 nM | 14 µM (14,000 nM) | ~269 |
Data sourced from publicly available information for MAO-B-IN-18.[1]
Comparative Selectivity with Other MAO Inhibitors
To provide a broader context, the following table compares the selectivity of MAO-B-IN-18 with other known MAO inhibitors.
| Compound | hMAO-B IC50 | hMAO-A IC50 | Selectivity Index (SI) |
| MAO-B-IN-18 | 52 nM | 14 µM | ~269 |
| Selegiline | - | - | Highly selective for MAO-B at low doses |
| Rasagiline | - | - | Highly selective for MAO-B |
| Toloxatone | - | - | Selective for MAO-A |
| Clorgyline | - | - | Selective for MAO-A |
Note: Specific IC50 values for Selegiline, Rasagiline, Toloxatone, and Clorgyline can vary depending on the experimental conditions and are presented here for qualitative comparison of their known selectivities.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds against hMAO-A and hMAO-B is typically conducted using an in vitro fluorometric assay.
Protocol: In Vitro MAO-A/MAO-B Inhibition Assay (Fluorometric)
1. Materials and Reagents:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: Kynuramine dihydrobromide or a similar suitable fluorogenic substrate.
-
Buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
Test Compound: MAO-B-IN-18 dissolved in DMSO.
-
Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B).
-
Instrumentation: 96-well microplate reader with fluorescence detection capabilities.
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound (MAO-B-IN-18) and reference inhibitors in the assay buffer. The final DMSO concentration should be kept low (typically <1%) to avoid solvent interference.
-
Enzyme Pre-incubation: In a 96-well plate, add the assay buffer, the respective enzyme solution (hMAO-A or hMAO-B), and the test compound or reference inhibitor solutions at various concentrations. Include control wells with the enzyme and buffer but without any inhibitor.
-
Incubation: Incubate the plate for a specified time (e.g., 15-20 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the microplate reader. The product of the enzymatic reaction with kynuramine is fluorescent.
-
Data Analysis:
-
Determine the rate of the reaction (the slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each enzyme.
-
-
Selectivity Index Calculation: Calculate the SI by dividing the IC50 value for hMAO-A by the IC50 value for hMAO-B (SI = IC50(MAO-A) / IC50(MAO-B)).[2]
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams are provided.
References
A Head-to-Head Comparison of Novel MAO-B Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of novel Monoamine Oxidase-B (MAO-B) inhibitors. We delve into their biochemical potency, selectivity, and mechanisms of action, supported by experimental data and detailed methodologies to inform preclinical and clinical research.
Monoamine oxidase-B (MAO-B) is a critical enzyme in the catabolism of dopamine and other monoamine neurotransmitters.[1][2] Its inhibition is a well-established therapeutic strategy for neurodegenerative conditions like Parkinson's disease, with a focus on preserving dopamine levels in the brain.[2] This guide provides a comparative analysis of established and novel MAO-B inhibitors, presenting key quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.
Quantitative Comparison of MAO-B Inhibitors
The efficacy and safety of MAO-B inhibitors are largely determined by their potency (IC50 and Ki values) and selectivity for MAO-B over its isoenzyme, MAO-A. Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect," a hypertensive crisis caused by the inability to metabolize tyramine from certain foods.[3][4] The following table summarizes key quantitative data for a selection of MAO-B inhibitors.
| Inhibitor | Type | MAO-B IC50 (nM) | MAO-B Ki (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| Selegiline | Irreversible | 4.43 (rat brain) | - | 412 (rat brain) | ~93 |
| Rasagiline | Irreversible | 4.43 (rat brain) | - | 412 (rat brain) | ~93 |
| Safinamide | Reversible | 79 (human brain) | 0.5 µM | 80,000 (human brain) | ~1000 |
| Mao-B-IN-22 | Not Specified | 14 | - | - | - |
| Compound 4bf | Not Specified | 3.9 | - | - | - |
| Compound 37 | Not Specified | 3.9 | - | - | - |
| Compound 1 | Not Specified | 9 | - | - | - |
| Pterostilbene | Competitive | 138 | - | >10,000 | >72 |
| Compound 4at | Not Specified | 5.1 | - | - | - |
| Compound 36 | Not Specified | 5.1 | - | - | - |
Signaling Pathway of Dopamine Metabolism
MAO-B plays a crucial role in the degradation of dopamine in the brain. Understanding this pathway is essential for appreciating the mechanism of action of MAO-B inhibitors.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay is a common method to determine the half-maximal inhibitory concentration (IC50) of a potential MAO-B inhibitor.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced during the MAO-B-catalyzed oxidation of a substrate. In the presence of a fluorescent probe and a developer enzyme (e.g., horseradish peroxidase), H₂O₂ generates a fluorescent product. The rate of fluorescence increase is proportional to MAO-B activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
96-well black plates
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., tyramine or benzylamine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Developer Enzyme (e.g., Horseradish Peroxidase)
-
Test compounds and a reference inhibitor (e.g., selegiline)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in MAO-B Assay Buffer.
-
Enzyme Preparation: Dilute the MAO-B enzyme to the desired concentration in cold MAO-B Assay Buffer.
-
Assay Reaction:
-
Add the diluted test compounds or reference inhibitor to the wells of the 96-well plate.
-
Add the diluted MAO-B enzyme to all wells except the blank controls.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding a mixture of the MAO-B substrate, fluorescent probe, and developer enzyme.
-
-
Measurement: Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm, taking readings every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Neuroprotection Assay (Oxidative Stress Model)
This assay assesses the ability of a MAO-B inhibitor to protect neuronal cells from oxidative stress-induced cell death.
Principle: Neuronal cells (e.g., PC-12 or SH-SY5Y) are pre-treated with the test compound and then exposed to an oxidative stressor like hydrogen peroxide (H₂O₂). Cell viability is then measured using a method such as the MTT assay. An increase in cell viability in the presence of the inhibitor indicates a neuroprotective effect.
Materials:
-
Neuronal cell line (e.g., PC-12)
-
Cell culture medium and supplements
-
96-well plates
-
Test compounds
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Add H₂O₂ to the wells to induce oxidative stress and incubate for a further 24 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (cells not treated with H₂O₂).
Experimental Workflow for MAO-B Inhibitor Discovery
The discovery and validation of novel MAO-B inhibitors typically follows a structured workflow, from initial screening to in vivo validation.
This guide provides a foundational comparison of novel MAO-B inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to tailor experimental protocols to their specific research questions. The continued exploration of novel, potent, and selective MAO-B inhibitors holds significant promise for the development of improved therapeutics for neurodegenerative diseases.
References
A Comparative Analysis of hMAO-B-IN-2 and First-Generation MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel human monoamine oxidase B (hMAO-B) inhibitor, hMAO-B-IN-2, against the first-generation inhibitors, selegiline and rasagiline. The following sections present a comprehensive overview of their performance, supported by experimental data, to assist researchers in making informed decisions for their drug development and neuroscience research endeavors.
Introduction to MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme located on the outer mitochondrial membrane, responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1][2] Inhibition of MAO-B increases the synaptic availability of dopamine, a strategy that has proven effective in the management of neurodegenerative conditions such as Parkinson's disease.[1][2] The first generation of MAO-B inhibitors, including selegiline and rasagiline, are irreversible inhibitors that have been cornerstone therapies for Parkinson's disease for many years.[1] This guide introduces this compound and benchmarks its in vitro performance against these established drugs.
Comparative Performance Data
The following table summarizes the in vitro inhibitory potency (IC50) and selectivity of this compound, selegiline, and rasagiline against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B, with a higher value indicating greater selectivity for MAO-B.
| Inhibitor | Target | IC50 | Selectivity Index (MAO-A/MAO-B) | Mechanism of Inhibition |
| This compound | hMAO-B | 0.51 µM | Data Not Available | Competitive |
| hMAO-A | Data Not Available | |||
| Selegiline | hMAO-B | 0.01125 µM (11.25 nM) | ~497 | Irreversible |
| hMAO-A | 5.59 µM | |||
| Rasagiline | hMAO-B | 0.00443 µM (4.43 nM) | ~93 | Irreversible |
| hMAO-A | 0.412 µM |
Note: IC50 values can vary between different experimental setups and recombinant enzyme sources. The data presented here is compiled from various research sources for comparative purposes.
Experimental Workflow & Signaling Pathway
To provide a clearer understanding of the experimental evaluation and the mechanism of action, the following diagrams illustrate the general workflow for determining MAO-B inhibition and the signaling pathway of MAO-B.
References
Navigating Selectivity: A Comparative Guide to hMAO-B-IN-2 Cross-Reactivity with MAO-A Substrates
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies for neurodegenerative diseases such as Parkinson's, the selective inhibition of monoamine oxidase B (MAO-B) is a cornerstone of drug design. The ideal MAO-B inhibitor would exhibit high potency for its intended target while displaying minimal affinity for the MAO-A isoform. This guide provides a comprehensive comparison of a representative selective MAO-B inhibitor, herein referred to as hMAO-B-IN-2, and its cross-reactivity with substrates of MAO-A. The data and protocols presented are based on established methodologies in the field to provide a framework for evaluating inhibitor selectivity.
Understanding MAO-A and MAO-B
Monoamine oxidases are critical enzymes responsible for the degradation of monoamine neurotransmitters. The two isoforms, MAO-A and MAO-B, share approximately 70% sequence identity but differ in their substrate preferences and inhibitor sensitivities.
-
MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition is a therapeutic strategy for depression.
-
MAO-B primarily metabolizes phenylethylamine and plays a significant role in dopamine degradation. Selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease to conserve dopamine levels in the brain.
Cross-reactivity of a MAO-B inhibitor with MAO-A can lead to undesirable side effects, most notably the "cheese effect," a hypertensive crisis resulting from the inability to metabolize tyramine, a substrate for both isoforms but primarily degraded by MAO-A in the gut.
Quantitative Analysis of Inhibitor Potency and Selectivity
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). The selectivity index (SI) provides a numerical representation of the inhibitor's preference for MAO-B over MAO-A.
Selectivity Index (SI) is calculated as: SI = IC50 (MAO-A) / IC50 (MAO-B)
A higher SI value indicates greater selectivity for MAO-B.
For the purpose of this guide, we will use data from a representative potent and selective MAO-B inhibitor, Pterostilbene , to illustrate the principles of selectivity.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity Index (SI) |
| Pterostilbene | hMAO-A | 13.4 | 0.0103 |
| hMAO-B | 0.138 ± 0.013 |
Data sourced from a study on dietary phenolics.[1]
Substrate Specificity of MAO Isoforms
The differential substrate preference is a key factor in the functional distinction between MAO-A and MAO-B.
| Enzyme | Preferred Substrates |
| MAO-A | Serotonin, Norepinephrine, Epinephrine |
| MAO-B | Phenylethylamine, Benzylamine |
| Both | Dopamine, Tyramine |
Information gathered from multiple sources.[2][3][4]
Experimental Protocols
The determination of IC50 and Ki values is crucial for characterizing the potency and selectivity of a MAO inhibitor. A common method is the in vitro fluorometric assay.
In Vitro MAO Inhibition Assay (Fluorometric Method)
Objective: To determine the IC50 of an inhibitor against hMAO-A and hMAO-B.
Principle: This assay measures the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a monoamine substrate by MAO. The H2O2 is detected using a fluorescent probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine, a substrate for both isoforms)
-
Test inhibitor (e.g., this compound)
-
Selective control inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO.
-
Create a serial dilution of the inhibitor to achieve a range of final assay concentrations.
-
Dilute the MAO-A and MAO-B enzymes to the desired working concentration in the assay buffer.
-
Prepare the substrate solution in the assay buffer.
-
Prepare the detection reagent by mixing the fluorescent probe and HRP in the assay buffer.
-
-
Assay Reaction:
-
Add a small volume (e.g., 2 µL) of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add the diluted enzyme solution (e.g., 48 µL) to each well.
-
Incubate the plate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., 50 µL).
-
-
Detection:
-
Immediately add the detection reagent to all wells.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizing Experimental Workflow and Selectivity
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for in vitro determination of MAO inhibition.
Signaling Pathway of Selective MAO-B Inhibition
Caption: Selective inhibition of MAO-B by this compound.
By employing rigorous quantitative analysis and standardized experimental protocols, researchers can effectively characterize the selectivity profile of novel MAO-B inhibitors. This ensures the development of safer and more effective therapeutic agents for the treatment of neurodegenerative disorders.
References
- 1. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Target Engagement of hMAO-B-IN-22: A Comparative Guide
For researchers and drug development professionals investigating neurodegenerative diseases, the validation of a compound's engagement with its intended target in vivo is a critical step. This guide provides a comparative analysis of hMAO-B-IN-22, a potent human monoamine oxidase B (hMAO-B) inhibitor, and its alternatives. While direct in vivo target engagement data for hMAO-B-IN-22 using techniques such as Positron Emission Tomography (PET) or ex vivo autoradiography are not currently available in the public domain, this guide presents compelling indirect in vivo evidence of its efficacy, alongside comparative in vitro data and detailed experimental protocols.
Mechanism of Action: hMAO-B Inhibition
Monoamine oxidase B is a key enzyme located on the outer mitochondrial membrane of glial cells in the brain.[1] It is responsible for the degradation of dopamine that has been taken up from the synaptic cleft.[1] By inhibiting hMAO-B, hMAO-B-IN-22 prevents the breakdown of dopamine, thereby increasing its concentration in the striatum.[2] This enhancement of dopaminergic signaling is the primary mechanism by which hMAO-B inhibitors are thought to alleviate the motor symptoms associated with Parkinson's disease.[2]
Comparative In Vitro Performance
The following tables summarize the in vitro performance of hMAO-B-IN-22 in comparison to other well-established hMAO-B inhibitors.
Table 1: In Vitro hMAO-B and hMAO-A Inhibition and Selectivity
| Compound | hMAO-B IC50 | hMAO-A IC50 | Selectivity (MAO-A/MAO-B) | Mechanism of Inhibition |
| hMAO-B-IN-22 | 14 nM | Not Reported | Not Reported | Not Specified |
| Selegiline | 51 nM | 23,000 nM | ~450-fold | Irreversible |
| Rasagiline | 4-14 nM | Not Specified | Potent & Selective | Irreversible |
| Safinamide | Not Specified | Not Specified | Not Specified | Reversible |
Table 2: Multifunctional In Vitro Properties
| Compound | In Vitro Neuroprotection (H₂O₂-induced oxidative stress) | In Vitro Anti-inflammatory Effect (LPS-induced NO production) | Antioxidant Activity (ORAC, Trolox Equivalents) |
| hMAO-B-IN-22 | Dose-dependent increase in cell viability (2.5-50 µM) | Dose-dependent reduction in NO production (0.5-10 µM) | High antioxidant activity |
| Selegiline | Neuroprotective effects have been reported | Limited data available | Moderate antioxidant activity |
| Rasagiline | Demonstrated neuroprotective potential in preclinical models | Limited data available | Moderate antioxidant activity |
| Safinamide | Neuroprotective effects attributed to multiple mechanisms | Limited data available | Limited data available |
In Vivo Validation of Target Engagement: Indirect Evidence
While direct imaging or occupancy studies for hMAO-B-IN-22 are not available, its efficacy in a preclinical animal model of Parkinson's disease provides strong indirect evidence of target engagement.
Table 3: In Vivo Efficacy in MPTP Mouse Model of Parkinson's Disease
| Compound | Dosage and Administration | Key Outcomes |
| hMAO-B-IN-22 | 53.5 mg/kg (p.o.) for 3 weeks | Improved motor function (traction test, BWT), restored dopamine levels, and reduced oxidative stress.[3] |
| Selegiline | 1.0 mg/kg/day (p.o.) for 14 days | Suppressed reduction of dopaminergic neurons and improved gait dysfunction. |
| Rasagiline | 20 mg/kg | Protected against the loss of dopaminergic neurons and enhanced dopamine levels. |
| Safinamide | 10 and 20 mg/kg | Prevented dopamine depletion and neuronal death. |
The observed improvements in motor function and the restoration of dopamine levels in the brains of mice treated with hMAO-B-IN-22 strongly suggest that the compound is reaching its target, hMAO-B, and exerting its inhibitory effect in vivo.
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Safe Disposal of hMAO-B-IN-2: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for hMAO-B-IN-2, a potent and selective inhibitor of human monoamine oxidase B (MAO-B). Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following procedures are based on established best practices for hazardous chemical waste management.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosolization. |
Always wash hands thoroughly after handling the compound, even when gloves have been worn.[1][2][3]
II. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is the prevention of its release into the environment.[4] Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash. [4]
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. Disposal of Unused or Expired this compound (Neat Compound):
-
If possible, dispose of the pure compound in its original container.
-
Ensure the container is tightly sealed and the label is intact and clearly legible.
-
Place the sealed primary container into a larger, durable, and leak-proof secondary container for transport to your facility's designated hazardous waste accumulation area.
3. Disposal of Contaminated Materials:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and absorbent pads, must be collected in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Collect all solutions containing this compound, including experimental solutions and rinsates, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
4. Decontamination of Glassware and Surfaces:
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent capable of dissolving this compound. This rinsate must be collected and disposed of as hazardous liquid waste.
-
Work Surfaces: Decontaminate all work surfaces where this compound was handled using an appropriate cleaning agent. All cleaning materials, such as wipes, must be disposed of as solid hazardous waste.
5. Spill Management:
-
In the event of a spill, immediately evacuate the area to prevent exposure.
-
Before cleanup, ensure you are wearing the appropriate PPE as detailed in Table 1.
-
For a solid spill, carefully sweep or scoop the material to avoid generating dust and place it into a labeled hazardous waste container.
-
For a liquid spill, use an absorbent material to contain and collect the spill. Dispose of the absorbent material as solid hazardous waste.
-
Decontaminate the spill area thoroughly.
6. Final Disposal:
-
All hazardous waste containers must be properly labeled according to your institution's and local regulatory requirements.
-
Follow your institution's established procedures for the pickup and final disposal of hazardous chemical waste.
III. Diagrams
The following diagrams illustrate the general workflow for handling and disposing of this compound and a conceptual representation of the MAO-B signaling pathway.
Caption: Experimental workflow for handling and disposal of this compound.
Caption: Conceptual signaling pathway illustrating the inhibitory action of this compound on the MAO-B enzyme.
References
Essential Safety and Handling Protocols for hMAO-B-IN-2
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling hMAO-B-IN-2. The information herein is intended to supplement, not replace, institutional safety protocols and a thorough risk assessment, which must be completed before any handling of this compound.
This compound is a potent, selective, and reversible inhibitor of human monoamine oxidase B (MAO-B).[1][2] While it has shown low toxicity in SH-SY5Y cells, its potent neuroactive properties necessitate stringent safety precautions to prevent accidental exposure and ensure a safe laboratory environment.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
As a potent neuroactive compound, this compound should be handled with care to avoid inhalation, ingestion, and skin/eye contact. The primary hazards are associated with its biological activity as a MAO-B inhibitor.
A comprehensive summary of the minimum required PPE for handling this compound is provided below. Specific procedures may require additional protective measures based on a detailed risk assessment.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or aerosols. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of the powder form or aerosols from solutions. |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is paramount to minimize the risk of exposure and ensure the integrity of the compound.
Receiving and Storage:
-
Powder: Store at -20°C for long-term stability.
-
In solvent: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.[3]
The following diagram outlines the standard operational workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weigh boats, pipette tips, gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible container for hazardous liquid waste.
-
Decontamination: Decontaminate all work surfaces and non-disposable equipment after use. A common procedure involves an initial cleaning with a suitable detergent followed by a rinse with 70% ethanol.
Accidental Exposure
In the event of accidental exposure, immediate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an emergency eyewash station. Hold eyelids open. |
| Inhalation | Move the individual to fresh air. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) or this document to the medical personnel.
Experimental Protocols
Quantitative Data
| Parameter | Value | Target |
| IC₅₀ | 4 nM | hMAO-B |
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the inhibitory activity of this compound. Specific details may vary based on the commercial assay kit used.
-
Reagent Preparation: Prepare MAO-B assay buffer, a fluorescent probe, MAO-B enzyme, and a MAO-B substrate according to the kit manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Plate Setup: In a 96-well black plate, add the diluted this compound, enzyme control (buffer with the same percentage of DMSO as the compound), and a blank (no enzyme).
-
Enzyme Addition: Add the MAO-B enzyme working solution to all wells except the blank.
-
Incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the reaction mix containing the MAO-B substrate and fluorescent probe to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition and calculate the IC₅₀ value.
Neuroprotective Effect Assay in SH-SY5Y Cells
This protocol provides a general method for assessing the neuroprotective effects of this compound against an induced oxidative stressor.
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in the recommended medium and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration.
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor (e.g., H₂O₂ or MPP⁺).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the monoamine oxidase B enzyme.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
